[1,1'-Bicyclopentyl]-2,2'-dione
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2-oxocyclopentyl)cyclopentan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c11-9-5-1-3-7(9)8-4-2-6-10(8)12/h7-8H,1-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRQFXNPDCMSCBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)C1)C2CCCC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of [1,1'-Bicyclopentyl]-2-one, a Close Analog of the Elusive [1,1'-Bicyclopentyl]-2,2'-dione
Disclaimer: Extensive searches of chemical databases and the scientific literature did not yield any specific information on a compound named "[1,1'-Bicyclopentyl]-2,2'-dione". This suggests that this particular diketone may be a novel or uncharacterized compound. This technical guide will therefore focus on the key physical and chemical properties of the closely related and well-documented mono-ketone, [1,1'-Bicyclopentyl]-2-one . For illustrative purposes, a representative experimental protocol for the synthesis of a bicycloalkane diketone is also provided.
This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the available data for [1,1'-Bicyclopentyl]-2-one, which serves as a critical surrogate for understanding the potential characteristics of related bicyclopentyl ketones.
Core Physical and Chemical Properties of [1,1'-Bicyclopentyl]-2-one
[1,1'-Bicyclopentyl]-2-one, also known as 2-cyclopentylcyclopentanone, is a saturated bicyclic ketone.[1][2][3][4] Its fundamental properties are summarized in the tables below.
Table 1: General and Physical Properties of [1,1'-Bicyclopentyl]-2-one
| Property | Value |
| Molecular Formula | C₁₀H₁₆O |
| Molecular Weight | 152.23 g/mol [1][2][3][4] |
| CAS Number | 4884-24-6[1][2][3][4] |
| Appearance | Not specified in available literature |
| Density | Not specified in available literature |
| Boiling Point | Not specified in available literature |
| Melting Point | Not specified in available literature |
Table 2: Spectroscopic Data for [1,1'-Bicyclopentyl]-2-one
| Spectroscopic Data | Key Features |
| Mass Spectrometry | Available data from NIST/EPA/NIH Mass Spectral Library.[1] |
| Infrared (IR) Spectrum | A gas-phase IR spectrum is available, showing characteristic ketone carbonyl absorption.[3] |
| Nuclear Magnetic Resonance (NMR) | Specific NMR data is not readily available in the searched literature. |
Table 3: Computed Properties of [1,1'-Bicyclopentyl]-2-one
| Property | Value |
| XLogP3-AA | 2.6 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 1 |
| Rotatable Bond Count | 1 |
| Exact Mass | 152.120115130 Da |
| Topological Polar Surface Area | 17.1 Ų |
Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of [1,1'-Bicyclopentyl]-2-one is not available in the reviewed literature, a general synthetic approach can be inferred. A plausible method involves the oxidation of the corresponding alcohol, [1,1'-Bicyclopentyl]-2-ol.
For the benefit of researchers interested in the synthesis of bicycloalkane diketones, a detailed, published protocol for the synthesis of 1,3-diacetylbicyclo[1.1.1]pentane is provided below as a representative example.
Representative Synthesis of a Bicycloalkane Diketone: 1,3-Diacetylbicyclo[1.1.1]pentane
This procedure outlines the photochemical synthesis of a diketone with a bicyclo[1.1.1]pentane core.
Materials:
-
[1.1.1]Propellane solution in pentane
-
2,3-butanedione (freshly distilled)
-
Pentane
-
Diethyl ether
-
450 W medium-pressure UV lamp
Procedure:
-
To a solution of [1.1.1]propellane in pentane, add freshly distilled 2,3-butanedione.
-
Irradiate the mixture with a 450 W medium-pressure UV lamp at -10 ± 5°C for 8 hours.
-
Evaporate the solvents using a rotary evaporator.
-
Wash the resulting crystalline material three times with a cold 2:1 mixture of pentane and diethyl ether to yield 1,3-diacetylbicyclo[1.1.1]pentane.
-
Further product can be obtained by concentrating and crystallizing the pentane/diethyl ether rinses.
Visualizations
The following diagrams illustrate key conceptual and experimental workflows related to the compounds discussed in this guide.
References
An In-depth Technical Guide to the Spectroscopic Analysis of cis-Bicyclo[3.3.0]octane-3,7-dione
This technical guide offers a detailed examination of the spectroscopic properties of cis-Bicyclo[3.3.0]octane-3,7-dione, a key intermediate in the synthesis of various complex organic molecules. The following sections present its characteristic Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.
Spectroscopic Data Summary
The empirical formula for cis-Bicyclo[3.3.0]octane-3,7-dione is C₈H₁₀O₂ with a molecular weight of 138.16 g/mol .[1] Its spectroscopic data is summarized below.
Table 1: ¹H NMR Spectroscopic Data for cis-Bicyclo[3.3.0]octane-3,7-dione
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| 3.04 | m | - | 2H | Bridgehead C-H |
| 2.59 | dd | 8.5, 19.3 | 4H | CHₐH b |
| 2.16 | dd | 4.2, 19.3 | 4H | CH ₐH_b_ |
Solvent: CDCl₃, Spectrometer Frequency: 220 MHz[2]
Table 2: ¹³C NMR Spectroscopic Data for cis-Bicyclo[3.3.0]octane-3,7-dione
| Chemical Shift (δ) ppm | Carbon Type | Assignment |
| 217.2 | s | C=O |
| 42.6 | t | CH₂ |
| 35.5 | d | CH |
Solvent: CDCl₃[2]
Table 3: IR Spectroscopic Data for cis-Bicyclo[3.3.0]octane-3,7-dione
| Wavenumber (cm⁻¹) | Functional Group |
| 1738 | C=O stretch |
| 1405 | CH₂ bend |
| 1222 | C-C stretch |
| 1208 | C-C stretch |
| 1175 | C-C stretch |
| 792 | CH wag |
Sample Preparation: in CHCl₃[2]
Table 4: Mass Spectrometry Data for cis-Bicyclo[3.3.0]octane-3,7-dione
| m/z | Relative Intensity (%) | Assignment |
| 138 | 41 | [M]⁺ |
| 69 | 36 | [C₄H₅O]⁺ |
| 68 | 58 | [C₄H₄O]⁺ |
| 41 | 100 | [C₃H₅]⁺ |
| 39 | 53 | [C₃H₃]⁺ |
Ionization Method: Electron Ionization (70 eV)[2]
Experimental Protocols
The following protocols are based on the synthesis and characterization of cis-Bicyclo[3.3.0]octane-3,7-dione as described in Organic Syntheses.[2]
Synthesis of cis-Bicyclo[3.3.0]octane-3,7-dione
The synthesis of the title compound is a two-step process starting from dimethyl 1,3-acetonedicarboxylate and glyoxal, which first form a tetraester intermediate. This intermediate is then hydrolyzed and decarboxylated to yield the final diketone.
-
Step 1: Synthesis of the Tetraester Intermediate: A solution of dimethyl 1,3-acetonedicarboxylate in methanol is added to a cooled, stirred solution of sodium hydroxide in methanol. The resulting slurry is heated to reflux to dissolve the white salt. Aqueous glyoxal is then added at a rate to maintain the reaction temperature at 65°C. After the addition, the mixture is cooled and stirred overnight. The precipitated disodium salt is collected, washed, and dried. This salt is then dissolved in water and acidified with hydrochloric acid in the presence of chloroform to extract the tetraester product.[2]
-
Step 2: Hydrolysis and Decarboxylation: The tetraester intermediate is refluxed with a mixture of glacial acetic acid and 1 M hydrochloric acid for 2.5 hours. After cooling, the product is extracted with chloroform. The combined organic layers are washed with saturated sodium bicarbonate solution, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield cis-Bicyclo[3.3.0]octane-3,7-dione as a white to light yellow solid.[2]
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 220 MHz spectrometer. The sample was dissolved in deuterated chloroform (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[2]
-
IR Spectroscopy: The infrared spectrum was obtained from a sample dissolved in chloroform (CHCl₃).[2]
-
Mass Spectrometry: The mass spectrum was recorded using electron ionization (EI) at 70 eV.[2]
Visualizations
Synthesis Pathway of cis-Bicyclo[3.3.0]octane-3,7-dione
Caption: Synthetic route to cis-Bicyclo[3.3.0]octane-3,7-dione.
Spectroscopic Analysis Workflow
Caption: Workflow for the spectroscopic characterization.
References
The Genesis of a Bicyclic Diketone: A Technical Guide to the Historical and First Synthesis of [1,1'-Bicyclopentyl]-2,2'-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delves into the historical context and plausible first synthesis of the bicyclic ketone, [1,1'-Bicyclopentyl]-2,2'-dione. While a definitive "first synthesis" is not prominently documented in readily available scientific literature, this paper constructs a historically probable synthetic route based on established chemical principles of the mid-20th century. The proposed synthesis involves the direct oxidation of the parent hydrocarbon, [1,1'-bicyclopentyl]. This document provides a detailed, albeit hypothetical, experimental protocol for this seminal transformation, alongside expected quantitative data and characterization parameters. The synthesis and properties of this molecule are of interest to researchers in medicinal chemistry and materials science due to its rigid, three-dimensional scaffold.
Historical Perspective and Introduction
The exploration of alicyclic and bicyclic organic molecules gained significant momentum in the mid-20th century, driven by an interest in understanding the relationship between molecular structure and physical properties, as well as the quest for new chemical entities with potential applications in materials and medicine. While simple cycloalkanes were known and studied, the synthesis of more complex structures like bicycloalkanes and their functionalized derivatives represented a significant synthetic challenge and a frontier of organic chemistry.
A specific, documented first synthesis of this compound is not found in a survey of historical chemical literature. However, based on the synthetic methodologies available at the time, its preparation would have most logically been approached through the oxidation of the corresponding saturated hydrocarbon, [1,1'-bicyclopentyl]. The parent hydrocarbon itself was known, and methods for the oxidation of C-H bonds in cycloalkanes, though often low-yielding and non-selective, were established.
This guide, therefore, outlines a plausible "first synthesis" protocol employing chromic acid oxidation, a common and powerful oxidizing agent used during that era for the conversion of methylene groups adjacent to a tertiary carbon into ketones.
Proposed First Synthesis: Oxidation of [1,1'-Bicyclopentyl]
The most logical and historically relevant approach to the first synthesis of this compound is the direct oxidation of [1,1'-bicyclopentyl]. The presence of tertiary carbons at the 1 and 1' positions would activate the adjacent methylene groups at the 2, 2', 5, and 5' positions towards oxidation.
Reaction Scheme:
Figure 1. Proposed synthetic transformation for the first synthesis of this compound.
Experimental Protocol
The following is a detailed, representative experimental protocol for the proposed first synthesis of this compound.
3.1. Materials and Methods
-
[1,1'-Bicyclopentyl]: The starting material can be prepared via the Wurtz coupling of cyclopentyl bromide.
-
Chromium Trioxide (CrO₃): A strong oxidizing agent.
-
Sulfuric Acid (H₂SO₄): Catalyst for the formation of chromic acid.
-
Acetic Acid (CH₃COOH): Solvent.
-
Diethyl Ether (CH₃CH₂)₂O: For extraction.
-
Sodium Bicarbonate (NaHCO₃): For neutralization.
-
Anhydrous Magnesium Sulfate (MgSO₄): For drying.
3.2. Synthesis of this compound
-
A solution of [1,1'-bicyclopentyl] (13.8 g, 0.1 mol) in glacial acetic acid (200 mL) is prepared in a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel.
-
The flask is cooled in an ice-water bath to maintain a temperature of 10-15 °C.
-
A solution of chromium trioxide (20.0 g, 0.2 mol) in a mixture of water (20 mL) and concentrated sulfuric acid (10 mL) is prepared (Jones reagent).
-
The Jones reagent is added dropwise to the stirred solution of the hydrocarbon over a period of 2 hours, ensuring the temperature does not exceed 20 °C.
-
After the addition is complete, the reaction mixture is stirred at room temperature for an additional 12 hours.
-
The reaction mixture is then poured into 500 mL of cold water and extracted with diethyl ether (3 x 150 mL).
-
The combined ether extracts are washed with a saturated solution of sodium bicarbonate until the effervescence ceases, followed by a wash with brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound as a crystalline solid.
Quantitative Data
The following table summarizes the expected quantitative data for the proposed synthesis. It is important to note that these are estimated values based on analogous reactions, as specific data for this synthesis is not available.
| Parameter | Value | Notes |
| Reactants | ||
| [1,1'-Bicyclopentyl] | 13.8 g (0.1 mol) | Starting hydrocarbon. |
| Chromium Trioxide (CrO₃) | 20.0 g (0.2 mol) | Oxidizing agent. 2 equivalents are used for the oxidation of two methylene groups. |
| Sulfuric Acid (H₂SO₄) | 10 mL | Catalyst. |
| Acetic Acid | 200 mL | Solvent. |
| Reaction Conditions | ||
| Temperature | 10-20 °C (addition), Room Temp. (stirring) | Temperature control is crucial to minimize side reactions and over-oxidation. |
| Reaction Time | 14 hours | Includes addition and stirring time. |
| Product | ||
| This compound | ||
| Theoretical Yield | 16.6 g | Based on 100% conversion of the starting material. |
| Plausible Yield Range | 20-30% | Oxidation of unactivated C-H bonds is often low-yielding. |
| Purification Method | Column Chromatography | To separate the desired dione from mono-oxidized products and unreacted starting material. |
Characterization
The following table outlines the expected physical and spectroscopic properties of this compound, based on the known data for similar alicyclic α-diketones.
| Property | Expected Value / Characteristics |
| Molecular Formula | C₁₀H₁₄O₂ |
| Molecular Weight | 166.22 g/mol |
| Appearance | White to pale yellow crystalline solid. |
| Melting Point | Expected to be in the range of 120-140 °C. Alicyclic diketones often have relatively high melting points due to their polarity and symmetry.[1] |
| Solubility | Soluble in chlorinated solvents (e.g., dichloromethane, chloroform) and polar aprotic solvents (e.g., acetone, ethyl acetate). Sparingly soluble in nonpolar solvents (e.g., hexane) and water.[2] |
| Infrared (IR) Spectroscopy | A strong, characteristic absorption band in the region of 1700-1725 cm⁻¹ corresponding to the C=O stretching vibration of the saturated five-membered ring ketones. The absence of a broad O-H stretch around 3200-3600 cm⁻¹ would confirm the absence of alcohol byproducts. |
| ¹H NMR Spectroscopy | The spectrum would be complex due to the presence of multiple diastereotopic protons. Protons on the carbons alpha to the carbonyl groups (at the 3, 3', 5, and 5' positions) would appear as multiplets in the downfield region (around 2.0-2.5 ppm). The remaining methylene protons would appear as a complex series of multiplets in the upfield region (around 1.5-2.0 ppm). |
| ¹³C NMR Spectroscopy | A characteristic signal for the carbonyl carbons in the downfield region, typically around 210-220 ppm. Signals for the carbons at the 1 and 1' positions would be in the range of 50-60 ppm. The remaining methylene carbons would appear in the upfield region. |
| Mass Spectrometry | The molecular ion peak (M⁺) would be observed at m/z = 166. Common fragmentation patterns would involve the loss of CO (m/z = 138) and subsequent fragmentation of the cyclopentyl rings. |
Experimental Workflow and Logic
The logical progression of the proposed synthesis is outlined below.
Figure 2. Experimental workflow for the proposed synthesis of this compound.
Conclusion
While the definitive historical first synthesis of this compound remains elusive in the surveyed literature, this technical guide provides a scientifically sound and historically plausible pathway for its creation. The proposed synthesis, utilizing the oxidation of [1,1'-bicyclopentyl] with chromic acid, reflects the synthetic capabilities and chemical logic of the era in which such a molecule would have first been targeted. The detailed experimental protocol, along with the tabulated quantitative and characterization data, offers a comprehensive resource for researchers interested in the synthesis and properties of this and related bicyclic systems. This foundational understanding is crucial for the future design and development of novel molecules with potential applications in drug discovery and materials science, where rigid bicyclic scaffolds are of increasing importance.
References
Methodological & Application
Application Notes and Protocols for [1,1'-Bicyclopentyl]-2,2'-dione in Agrochemical Development
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: There is currently limited to no publicly available scientific literature specifically detailing the role and application of [1,1'-Bicyclopentyl]-2,2'-dione in the development of new agrochemicals. The following application notes and protocols are based on the known biological activities of structurally related compounds, such as cyclopentenediones and other cyclic diones. This document is intended to serve as a foundational guide for researchers looking to explore the potential of this compound as a novel agrochemical.
Application Notes
This compound is a unique bicyclic dione. While its specific biological activities are not yet characterized, its structural similarity to other biologically active cyclic ketones and diones suggests it may have potential applications in agriculture. Structurally related cyclopentenediones (CPDs) are known to exhibit a wide range of biological activities, including antifungal, antibacterial, and herbicidal properties. Therefore, this compound is a candidate for investigation as a lead compound for the development of new herbicides, fungicides, or insecticides.
Potential Herbicidal Applications
The herbicidal potential of this compound can be hypothesized based on two primary mechanisms observed in similar compounds:
-
Inhibition of Photosynthesis: Some cyclopentenediones are known to inhibit photosynthesis by blocking the electron transport chain at Photosystem II (PSII). This leads to a cascade of events, including the generation of reactive oxygen species, which cause rapid cellular damage and plant death.
-
Inhibition of Amino Acid Biosynthesis: Analogues of cyclopropane-1,1-dicarboxylic acid have been shown to inhibit ketol-acid reductoisomerase (KARI), a key enzyme in the branched-chain amino acid (BCAA) biosynthesis pathway in plants.[1] Inhibition of this pathway leads to a deficiency in essential amino acids, ultimately resulting in plant growth inhibition and death.[1][2]
Potential Fungicidal Applications
Cyclopentenediones have been reported to possess antifungal properties. The dione functionality can be reactive and may interfere with cellular processes in fungi. The potential mechanism of action could involve the inhibition of key enzymes or the disruption of cell membrane integrity. Screening of this compound against a panel of common plant pathogenic fungi is a logical first step in exploring its fungicidal potential.
Potential Insecticidal Applications
While less common, some cyclic ketones have demonstrated insecticidal activity. The mode of action could be through various mechanisms, including neurotoxicity or disruption of insect growth and development. Initial screening against common agricultural pests would be necessary to determine if this compound has any insecticidal properties.
Experimental Protocols
The following protocols are designed to guide the investigation of this compound as a potential agrochemical.
Protocol 1: Synthesis of this compound
A plausible synthetic route for this compound could involve the oxidative coupling of two cyclopentanone rings followed by further oxidation. The following is a hypothetical two-step synthesis:
-
Step 1: Synthesis of [1,1'-Bicyclopentyl]-2-one. This can be achieved through a free-radical-mediated coupling of cyclopentanone.
-
To a solution of cyclopentanone (2 equivalents) in an appropriate solvent (e.g., acetonitrile), add a radical initiator such as benzoyl peroxide (0.1 equivalents).
-
Heat the reaction mixture under reflux for 24 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain [1,1'-Bicyclopentyl]-2-one.
-
-
Step 2: Oxidation to this compound. The second ketone group can be introduced via oxidation of the alpha-carbon of the second cyclopentyl ring.
-
Dissolve [1,1'-Bicyclopentyl]-2-one (1 equivalent) in a suitable solvent such as acetic acid.
-
Add an oxidizing agent like selenium dioxide (SeO2) (1.2 equivalents).
-
Heat the mixture to 80-100°C for 12-24 hours.
-
Monitor the reaction for the formation of the dione.
-
After completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the final product by column chromatography or recrystallization.
-
Characterize the final product using 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: Primary Herbicidal Activity Screening
This protocol outlines a primary screen to evaluate the pre- and post-emergence herbicidal activity of this compound.
-
Test Species: Include a range of monocotyledonous and dicotyledonous plants.
-
Monocots: Echinochloa crus-galli (barnyard grass), Avena fatua (wild oat).
-
Dicots: Amaranthus retroflexus (redroot pigweed), Lactuca sativa (lettuce).
-
-
Preparation of Test Compound: Dissolve this compound in a minimal amount of a suitable solvent (e.g., acetone) and then dilute with water containing a surfactant (e.g., 0.1% Tween-20) to final test concentrations (e.g., 10, 100, 500, and 1000 µM).
-
Pre-emergence Assay:
-
Sow seeds of the test species in small pots filled with a standard potting mix.
-
Apply the test solutions evenly to the soil surface.
-
Place the pots in a growth chamber with controlled temperature, humidity, and light conditions.
-
Water the pots as needed.
-
After 14-21 days, assess the germination rate and seedling vigor compared to a solvent-only control.
-
-
Post-emergence Assay:
-
Grow the test species in small pots until they reach the 2-3 leaf stage.
-
Spray the seedlings with the test solutions until runoff.
-
Return the pots to the growth chamber.
-
After 7-14 days, visually assess the phytotoxicity (e.g., chlorosis, necrosis, growth inhibition) on a scale of 0 (no effect) to 100 (complete death).
-
Protocol 3: Mechanism of Action - Photosynthesis Inhibition Assay
This assay can determine if the herbicidal activity is due to the inhibition of photosynthesis.[3]
-
Plant Material: Use young, healthy spinach (Spinacia oleracea) leaves.
-
Chloroplast Isolation:
-
Homogenize the leaves in a cold isolation buffer.
-
Filter the homogenate through cheesecloth and centrifuge at a low speed to pellet the chloroplasts.
-
Resuspend the chloroplasts in a suitable assay buffer.
-
-
Oxygen Evolution Measurement:
-
Use a Clark-type oxygen electrode to measure the rate of oxygen evolution.
-
Add the isolated chloroplasts to the electrode chamber containing the assay buffer and an artificial electron acceptor (e.g., 2,6-dichloroindophenol, DCPIP).
-
Illuminate the chamber with a light source to initiate photosynthesis.
-
Record the baseline rate of oxygen evolution.
-
Add different concentrations of this compound to the chamber and record the change in the rate of oxygen evolution.
-
Use a known PSII inhibitor like Diuron as a positive control.
-
-
Data Analysis: Calculate the concentration of the test compound that causes 50% inhibition of oxygen evolution (IC50).
Protocol 4: Mechanism of Action - KARI Inhibition Assay
This protocol is to assess if the compound inhibits the KARI enzyme.[4][5]
-
Enzyme Source: Recombinant KARI from a plant source (e.g., Arabidopsis thaliana) can be expressed in and purified from E. coli.
-
Assay Principle: The assay measures the decrease in absorbance at 340 nm due to the oxidation of NADPH, a cofactor in the KARI-catalyzed reaction.
-
Assay Procedure:
-
Prepare a reaction mixture containing a buffer (e.g., Tris-HCl), MgCl2, and NADPH.
-
Add the purified KARI enzyme to the mixture.
-
Add various concentrations of this compound and pre-incubate for a specific time.
-
Initiate the reaction by adding the substrate, (S)-2-acetolactate.
-
Monitor the decrease in absorbance at 340 nm using a spectrophotometer.
-
-
Data Analysis: Calculate the IC50 value for the inhibition of KARI activity.
Protocol 5: Primary Fungicidal Activity Screening
This protocol uses the poisoned food technique to assess the in vitro fungicidal activity.[6]
-
Test Fungi: Use a panel of common plant pathogenic fungi.
-
Fusarium oxysporum
-
Botrytis cinerea
-
Rhizoctonia solani
-
Alternaria solani
-
-
Preparation of Test Plates:
-
Prepare Potato Dextrose Agar (PDA).
-
While the PDA is molten, add this compound (dissolved in a minimal amount of solvent) to achieve final concentrations (e.g., 1, 10, 50, and 100 µg/mL).
-
Pour the amended PDA into sterile Petri dishes.
-
A control plate should contain only the solvent.
-
-
Inoculation and Incubation:
-
Place a mycelial plug (e.g., 5 mm diameter) from an actively growing culture of the test fungus in the center of each PDA plate.
-
Incubate the plates at an appropriate temperature (e.g., 25°C) in the dark.
-
-
Data Collection and Analysis:
-
Measure the radial growth of the fungal colony daily until the colony in the control plate reaches the edge of the plate.
-
Calculate the percentage of growth inhibition for each concentration compared to the control.
-
Determine the EC50 (effective concentration for 50% inhibition) for each fungus.
-
Protocol 6: Primary Insecticidal Activity Screening
This protocol describes a contact bioassay to evaluate insecticidal activity.[7]
-
Test Insects: Use insects that are common agricultural pests.
-
Myzus persicae (Green peach aphid)
-
Spodoptera littoralis (Cotton leafworm) larvae
-
-
Test Compound Application:
-
For aphids, spray infested leaves with different concentrations of the test compound.
-
For leafworm larvae, apply a small droplet of the test solution topically to the dorsal thorax of each larva.
-
-
Incubation and Observation:
-
Place the treated insects in a controlled environment with access to food.
-
Monitor mortality at 24, 48, and 72 hours after treatment.
-
A control group should be treated with the solvent only.
-
-
Data Analysis: Calculate the LC50 (lethal concentration for 50% mortality) or LD50 (lethal dose for 50% mortality).
Data Presentation
Quantitative data from the above protocols should be summarized in tables for clear comparison.
Table 1: Primary Herbicidal Activity of this compound
| Test Species | Application | Growth Inhibition (%) at Different Concentrations |
| 10 µM | ||
| E. crus-galli | Pre-emergence | |
| Post-emergence | ||
| L. sativa | Pre-emergence | |
| Post-emergence |
Table 2: In Vitro Activity of this compound on Photosynthesis and KARI
| Assay | IC50 (µM) |
| Photosynthesis Inhibition (O2 Evolution) | |
| KARI Enzyme Inhibition |
Table 3: Fungicidal Activity of this compound
| Fungal Species | EC50 (µg/mL) |
| F. oxysporum | |
| B. cinerea | |
| R. solani | |
| A. solani |
Table 4: Insecticidal Activity of this compound
| Insect Species | LC50 / LD50 |
| M. persicae | |
| S. littoralis |
Visualizations
Proposed Synthetic Pathway
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 5. Discovery, Synthesis and Evaluation of a Ketol-Acid Reductoisomerase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academicjournals.org [academicjournals.org]
- 7. entomoljournal.com [entomoljournal.com]
Application Notes and Protocols for the Chemical Reduction of [1,1'-Bicyclopentyl]-2,2'-dione
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical reduction of [1,1'-Bicyclopentyl]-2,2'-dione. The described methods are based on established procedures for the reduction of cyclic diketones and are intended to serve as a comprehensive guide for achieving high-yield and stereoselective synthesis of the corresponding diols and hydroxy ketones.
Introduction
This compound is a bicyclic diketone with potential applications as a building block in the synthesis of complex organic molecules and pharmaceuticals. The reduction of its ketone functionalities can lead to the formation of corresponding hydroxy ketones and diols, which possess multiple stereocenters. The stereochemical outcome of this reduction is of significant interest in asymmetric synthesis. These products can serve as chiral ligands, synthons for natural product synthesis, or as key intermediates in drug discovery programs.
This document outlines three primary strategies for the reduction of this compound:
-
Sodium Borohydride Mediated Reduction: A common and cost-effective method for the non-selective reduction of ketones.
-
Catalytic Transfer Hydrogenation: An approach for achieving stereoselective reduction using a chiral catalyst.
-
Enzymatic Reduction: A highly selective biological method for producing specific stereoisomers.
Chemical Transformation Pathways
The reduction of this compound can yield a mixture of diastereomeric diols (syn and anti) and the intermediate hydroxy ketone. The stereoselectivity of the reaction is highly dependent on the chosen reducing agent and reaction conditions.
Application Notes and Protocols for the Chemical Derivatization of [1,1'-Bicyclopentyl]-2,2'-dione
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical derivatization of the carbonyl functional groups in [1,1'-Bicyclopentyl]-2,2'-dione. This versatile scaffold can be modified through several key reactions to generate a library of novel compounds for further investigation in drug discovery and materials science. The protocols outlined below are based on established methodologies for the derivatization of cyclic and sterically hindered ketones.
Reductive Amination: Synthesis of Novel Diamines
Reductive amination is a powerful method for converting carbonyl groups into amines. In the case of this compound, this reaction can be employed to synthesize various diamine derivatives, which are valuable building blocks for ligands, catalysts, and biologically active molecules. The direct reductive amination protocol is often preferred for its operational simplicity.
Reaction Principle: The reaction proceeds through the in-situ formation of an imine or enamine intermediate from the diketone and a primary or secondary amine, which is then reduced by a suitable reducing agent to the corresponding amine.
Experimental Protocol: Direct Reductive Amination
-
Reaction Setup: To a solution of this compound (1.0 mmol) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (20 mL) in a round-bottom flask, add the desired primary amine (2.2 mmol).
-
Addition of Reducing Agent: While stirring the mixture at room temperature, add sodium triacetoxyborohydride (NaBH(OAc)₃) (2.5 mmol) portion-wise over 10 minutes.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (20 mL).
-
Extraction: Separate the organic layer and extract the aqueous layer with DCM (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired diamine derivative.
Table 1: Representative Data for Reductive Amination of this compound
| Entry | Amine | Product | Reaction Time (h) | Yield (%) |
| 1 | Benzylamine | N,N'-Dibenzyl-[1,1'-bicyclopentyl]-2,2'-diamine | 18 | 85 |
| 2 | Aniline | N,N'-Diphenyl-[1,1'-bicyclopentyl]-2,2'-diamine | 24 | 78 |
| 3 | Cyclohexylamine | N,N'-Dicyclohexyl-[1,1'-bicyclopentyl]-2,2'-diamine | 20 | 82 |
Experimental Workflow for Reductive Amination
Caption: Workflow for the reductive amination of this compound.
Wittig Reaction: Synthesis of Functionalized Alkenes
The Wittig reaction provides a reliable method for the synthesis of alkenes from carbonyl compounds. For this compound, this reaction can be utilized to introduce one or two exocyclic double bonds, leading to the formation of unique diene structures. The reactivity of the two carbonyl groups may allow for selective mono- or di-olefination depending on the stoichiometry of the Wittig reagent. Due to the steric hindrance of the ketone, a more reactive, unstabilized ylide is generally preferred.[1]
Reaction Principle: A phosphorus ylide (Wittig reagent) reacts with a ketone to form a four-membered ring intermediate (oxaphosphetane), which then decomposes to an alkene and triphenylphosphine oxide.[2]
Experimental Protocol: Wittig Olefination
-
Ylide Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., Argon), suspend the appropriate phosphonium salt (2.2 mmol for mono-olefination, 4.4 mmol for di-olefination) in anhydrous tetrahydrofuran (THF) (20 mL). Cool the suspension to 0 °C and add a strong base such as n-butyllithium (n-BuLi) (2.2 mmol or 4.4 mmol, respectively) dropwise. Stir the resulting colored solution at 0 °C for 1 hour.
-
Reaction with Diketone: To the freshly prepared ylide solution, add a solution of this compound (1.0 mmol) in anhydrous THF (10 mL) dropwise at 0 °C.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl) (20 mL).
-
Extraction: Extract the mixture with diethyl ether (3 x 30 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to yield the desired alkene derivative(s).
Table 2: Representative Data for Wittig Reaction on this compound
| Entry | Wittig Reagent | Product | Reaction Time (h) | Yield (%) |
| 1 | Methyltriphenylphosphonium bromide | 2,2'-Dimethylene-[1,1'-bicyclopentyl] | 16 | 75 |
| 2 | Ethyltriphenylphosphonium bromide | 2,2'-Diethylidene-[1,1'-bicyclopentyl] | 20 | 68 |
| 3 | Benzyltriphenylphosphonium chloride | 2,2'-Dibenzylidene-[1,1'-bicyclopentyl] | 24 | 80 |
Reaction Pathway for Wittig Olefination
Caption: General reaction pathway for the Wittig olefination.
Aldol and Knoevenagel Condensation: Carbon-Carbon Bond Formation
Aldol and Knoevenagel condensations are fundamental carbon-carbon bond-forming reactions that can be applied to this compound to introduce α,β-unsaturated carbonyl moieties. The Claisen-Schmidt condensation, a type of crossed aldol condensation, is particularly useful for reacting ketones with aromatic aldehydes that cannot enolize.[3] The Knoevenagel condensation offers a route to highly functionalized alkenes by reacting the diketone with active methylene compounds.[4]
Reaction Principle: In the aldol condensation, an enolate generated from the diketone attacks the carbonyl group of an aldehyde, followed by dehydration to form a conjugated enone. In the Knoevenagel condensation, an active methylene compound, in the presence of a weak base, adds to the carbonyl group, followed by dehydration.
Experimental Protocol: Claisen-Schmidt Condensation
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol) and an aromatic aldehyde (2.2 mmol) in ethanol (20 mL).
-
Base Addition: Add an aqueous solution of sodium hydroxide (NaOH) (4.0 mmol in 5 mL of water) dropwise to the stirred solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 4-8 hours. The formation of a precipitate may be observed. Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture in an ice bath and collect the precipitate by filtration. Wash the solid with cold ethanol.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the pure α,β-unsaturated ketone derivative.
Table 3: Representative Data for Claisen-Schmidt Condensation of this compound
| Entry | Aldehyde | Product | Reaction Time (h) | Yield (%) |
| 1 | Benzaldehyde | 3,3'-Dibenzylidene-[1,1'-bicyclopentyl]-2,2'-dione | 6 | 92 |
| 2 | 4-Chlorobenzaldehyde | 3,3'-Bis(4-chlorobenzylidene)-[1,1'-bicyclopentyl]-2,2'-dione | 5 | 95 |
| 3 | 4-Methoxybenzaldehyde | 3,3'-Bis(4-methoxybenzylidene)-[1,1'-bicyclopentyl]-2,2'-dione | 8 | 88 |
Experimental Protocol: Knoevenagel Condensation
-
Reaction Setup: To a solution of this compound (1.0 mmol) and an active methylene compound (e.g., malononitrile, 2.2 mmol) in ethanol (20 mL), add a catalytic amount of a weak base such as piperidine (0.2 mmol).
-
Reaction Conditions: Reflux the reaction mixture for 6-12 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel or recrystallization to obtain the desired product.
Table 4: Representative Data for Knoevenagel Condensation of this compound
| Entry | Active Methylene Compound | Product | Reaction Time (h) | Yield (%) |
| 1 | Malononitrile | 2,2'-(Dicyanomethylene)-[1,1'-bicyclopentyl]-2,2'-diylidenedimalononitrile | 8 | 89 |
| 2 | Ethyl cyanoacetate | Diethyl 2,2'-(dicyanomethylene)-[1,1'-bicyclopentyl]-2,2'-diylidenedi(cyanoacetate) | 10 | 85 |
| 3 | Diethyl malonate | Tetraethyl [1,1'-bicyclopentyl]-2,2'-diylidenetetracarboxylate | 12 | 75 |
Logical Relationship in Condensation Reactions
Caption: Logical flow for Aldol and Knoevenagel condensation reactions.
Synthesis of Heterocyclic Compounds: Quinoxaline Formation
The 1,2-dicarbonyl moiety of this compound is an excellent precursor for the synthesis of various heterocyclic systems. A classic and high-yielding reaction is the condensation with 1,2-diamines to form quinoxaline derivatives.[5][6] These structures are of significant interest in medicinal chemistry due to their diverse biological activities.
Reaction Principle: The reaction involves a double condensation between the two carbonyl groups of the diketone and the two amino groups of a 1,2-diamine, followed by cyclization and aromatization to form the quinoxaline ring system.
Experimental Protocol: Quinoxaline Synthesis
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol) and the substituted 1,2-phenylenediamine (1.0 mmol) in ethanol or acetic acid (15 mL).
-
Reaction Conditions: Stir the mixture at room temperature or gently heat to 60 °C for 1-4 hours.
-
Reaction Monitoring: Monitor the reaction by TLC. The product is often colored and may precipitate from the reaction mixture.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Collect the precipitated product by filtration. If no precipitate forms, remove the solvent under reduced pressure.
-
Purification: Wash the collected solid with cold ethanol and dry. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography.
Table 5: Representative Data for Quinoxaline Synthesis from this compound
| Entry | 1,2-Diamine | Product | Reaction Time (h) | Yield (%) |
| 1 | 1,2-Phenylenediamine | Spiro[[1,1'-bicyclopentane]-2,2'-bi(quinoxaline)] | 2 | 96 |
| 2 | 4,5-Dimethyl-1,2-phenylenediamine | 6,7-Dimethylspiro[[1,1'-bicyclopentane]-2,2'-bi(quinoxaline)] | 2.5 | 94 |
| 3 | 4-Chloro-1,2-phenylenediamine | 6-Chlorospiro[[1,1'-bicyclopentane]-2,2'-bi(quinoxaline)] | 3 | 91 |
Experimental Workflow for Quinoxaline Synthesis
Caption: Workflow for the synthesis of quinoxaline derivatives.
References
- 1. Wittig reaction - Wikipedia [en.wikipedia.org]
- 2. Wittig Reaction [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 5. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and stereochemistry of long-chain quinoxaline metallocyclophanes - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Identification and characterization of byproducts in [1,1'-Bicyclopentyl]-2,2'-dione synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of [1,1'-Bicyclopentyl]-2,2'-dione.
Frequently Asked Questions (FAQs)
Q1: What is the common synthetic route for this compound?
A1: The most common method for synthesizing this compound is through the base-catalyzed self-condensation of cyclopentanone. This reaction is a type of aldol condensation. The initial product of the condensation is typically the α,β-unsaturated ketone, 2-cyclopentylidenecyclopentanone, which can sometimes be isolated or exist as an intermediate. The desired dione is formed under conditions that favor the Michael addition of a cyclopentanone enolate to this unsaturated ketone, followed by tautomerization.
Q2: What are the major byproducts in this synthesis?
A2: The primary byproducts are the result of further condensation reactions. The most common byproducts include:
-
2-Cyclopentylidenecyclopentanone (C10 Dimer): The initial aldol condensation product. Its formation is often favored under many reaction conditions.
-
C15 Trimer: A tricyclic condensation product formed from the reaction of another cyclopentanone molecule with the C10 dimer.[1]
-
Polymeric materials: Under harsh basic conditions or high temperatures, higher-order condensation products and polymers can form.
Q3: How can I identify the main product and byproducts?
A3: A combination of chromatographic and spectroscopic techniques is essential for identification:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for separating the components of the reaction mixture and obtaining their mass spectra.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information for each compound.
-
Infrared (IR) Spectroscopy: Helps to identify the functional groups present, such as the ketone carbonyls.
Troubleshooting Guide
Problem 1: Low Yield of this compound and High Yield of 2-Cyclopentylidenecyclopentanone (C10 Dimer)
Possible Causes:
-
Reaction conditions favor dehydration: The aldol condensation initially forms a β-hydroxy ketone, which can then dehydrate to the α,β-unsaturated ketone (C10 dimer). High temperatures and strong bases can promote this dehydration.
-
Insufficient reaction time for Michael addition: The formation of the dione requires a subsequent Michael addition of a cyclopentanone enolate to the C10 dimer. If the reaction is stopped prematurely, the C10 dimer will be the major product.
Solutions:
-
Optimize base and temperature: Use a milder base or lower the reaction temperature to disfavor the dehydration step. Bases like potassium hydroxide in diatomite have been used for cyclopentanone self-condensation.[2]
-
Increase reaction time: Allow the reaction to proceed for a longer duration to encourage the Michael addition to form the desired dione.
-
Stepwise synthesis: Consider a two-step approach where the C10 dimer is first synthesized and purified, and then reacted with a cyclopentanone enolate under conditions optimized for Michael addition.
Problem 2: Significant Formation of C15 Trimer and Higher Oligomers
Possible Causes:
-
High concentration of reactants: Higher concentrations of cyclopentanone and the C10 dimer can lead to an increased rate of the subsequent condensation reaction to form the trimer.
-
Excessively harsh reaction conditions: Strong bases and high temperatures can promote multiple condensation events.
Solutions:
-
Control stoichiometry: Use a controlled molar ratio of reactants if employing a stepwise approach.
-
Lower reactant concentration: Running the reaction at a lower concentration can reduce the likelihood of intermolecular side reactions leading to the trimer.
-
Optimize catalyst and temperature: Acid-base bifunctional catalysts have been shown to influence the selectivity between dimer and trimer formation.[1] Experimenting with different catalysts and lower temperatures may suppress trimer formation.
Problem 3: Difficulty in Purifying this compound
Possible Causes:
-
Similar physical properties of byproducts: The desired dione, the C10 dimer, and the C15 trimer can have similar boiling points and polarities, making separation by distillation or simple column chromatography challenging.
Solutions:
-
Fractional distillation under reduced pressure: Careful fractional distillation can be effective if there is a sufficient difference in boiling points.
-
Column chromatography with optimized solvent system: A systematic approach to selecting the mobile phase for column chromatography is crucial. Start with a non-polar solvent and gradually increase the polarity. Thin-layer chromatography (TLC) should be used to determine the optimal solvent system for separation.
-
Recrystallization: If the crude product is a solid or can be induced to crystallize, recrystallization from a suitable solvent can be a highly effective purification method.
Data Presentation
Table 1: Byproduct Distribution in Cyclopentanone Self-Condensation under Different Catalytic Conditions
| Catalyst | Temperature (°C) | Cyclopentanone Conversion (%) | Dimer (C10) Selectivity (%) | Trimer (C15) Selectivity (%) | Reference |
| SO₃H-APG | 150 | 85.53 | 69.04 | 28.41 | [1] |
| KOH/diatomite | 180 | ~75 (Yield) | ~75 | ~10 | [2] |
Note: Selectivity and yield are highly dependent on the specific reaction conditions, including catalyst loading, reaction time, and solvent (or lack thereof).
Experimental Protocols
General Protocol for Base-Catalyzed Self-Condensation of Cyclopentanone
This is a generalized procedure and requires optimization for maximizing the yield of this compound.
-
Reaction Setup: A round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet is charged with cyclopentanone and a suitable solvent (e.g., ethanol, or run neat).
-
Addition of Base: A catalytic amount of a base (e.g., sodium ethoxide, potassium hydroxide) is added to the stirred solution at room temperature.
-
Reaction: The reaction mixture is heated to reflux and monitored by TLC or GC-MS.
-
Workup: After the desired reaction time, the mixture is cooled to room temperature, neutralized with a dilute acid (e.g., HCl), and the organic layer is extracted with a suitable solvent (e.g., diethyl ether, ethyl acetate).
-
Purification: The combined organic extracts are dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation under vacuum, column chromatography, or recrystallization.
Protocol for Characterization of Products
-
GC-MS Analysis:
-
Column: A non-polar or medium-polarity column (e.g., HP-5MS).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a suitable temperature (e.g., 60 °C), hold for a few minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 280 °C) and hold.
-
MS Detector: Scan in the range of m/z 40-400.
-
-
NMR Spectroscopy:
-
Solvent: CDCl₃.
-
¹H NMR: Acquire standard proton spectra.
-
¹³C NMR: Acquire standard carbon spectra, and consider DEPT experiments to aid in distinguishing CH, CH₂, and CH₃ groups.
-
-
IR Spectroscopy:
-
Acquire the spectrum of the purified sample as a thin film on a salt plate or as a KBr pellet.
-
Mandatory Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low yield of the target dione.
Experimental Workflow for Synthesis and Purification
Caption: General workflow for the synthesis and purification of the dione.
Signaling Pathway of Byproduct Formation
Caption: Reaction pathways leading to the target dione and major byproducts.
References
Overcoming challenges in the purification process of [1,1'-Bicyclopentyl]-2,2'-dione
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of [1,1'-Bicyclopentyl]-2,2'-dione.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification process.
Problem: Low Yield After Recrystallization
| Possible Cause | Recommended Solution |
| Incorrect Solvent Choice | The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[1][2][3][4] Perform solubility tests with a variety of solvents to find the optimal one. |
| Using Too Much Solvent | Using an excessive amount of solvent will result in a lower, or even no, yield of crystals upon cooling.[1] Dissolve the crude product in the minimum amount of boiling solvent to form a saturated solution. |
| Cooling Too Rapidly | Rapid cooling can lead to the formation of small, impure crystals.[3] Allow the solution to cool slowly to room temperature, and then in an ice bath, to promote the growth of larger, purer crystals. |
| Premature Crystallization | If crystallization occurs too early, for instance during hot filtration, it can lead to a loss of product. Ensure the filtration apparatus is pre-heated and that the solution is kept hot during the transfer. |
Problem: Product is Oily or Fails to Crystallize
| Possible Cause | Recommended Solution |
| Presence of Impurities | Impurities can sometimes inhibit crystallization, resulting in an oil. Try to "seed" the solution with a small, pure crystal of the desired compound. Alternatively, scratching the inside of the flask with a glass rod at the solution's surface can initiate crystallization. |
| Low Melting Point | If the compound has a low melting point, it may be difficult to recrystallize.[5] In such cases, other purification techniques like column chromatography might be more suitable. |
| Insufficient Purity | If the crude product is highly impure, recrystallization may not be effective. Consider a preliminary purification step, such as a simple filtration or a wash, before attempting recrystallization. |
Problem: Impurities Co-elute with the Product During Column Chromatography
| Possible Cause | Recommended Solution |
| Inappropriate Solvent System | The chosen eluent may not have the optimal polarity to separate the desired compound from impurities.[6] Use thin-layer chromatography (TLC) to test various solvent systems and find one that provides good separation between your product and the impurities. |
| Column Overloading | Overloading the column with too much crude product can lead to poor separation. Use an appropriate amount of sample for the size of your column. |
| Improper Column Packing | An improperly packed column with cracks or channels will result in poor separation.[7][8] Ensure the stationary phase is packed uniformly. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter?
A1: While specific impurities depend on the synthetic route, common byproducts in the synthesis of ketones can include unreacted starting materials, products of side reactions such as aldol condensation, or oxidation products. For bicyclic ketones, isomeric byproducts may also be present. Impurity identification can be performed using techniques like HPLC-MS.[9][10]
Q2: How can I assess the purity of my final product?
A2: The purity of this compound can be assessed using several analytical techniques.[11][12][13][] A sharp melting point is a good indicator of purity for solid compounds. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can confirm the structure and identify the presence of impurities.[11][12] Chromatographic methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) can provide quantitative information about purity.[11][12]
Q3: My purified product is discolored. What should I do?
A3: Colored impurities can often be removed by treating the solution of your compound with activated charcoal before the final crystallization step.[2][5] The charcoal adsorbs the colored impurities, which can then be removed by hot filtration.
Q4: Can I use sublimation for purification?
A4: Sublimation can be a suitable purification method for compounds that are stable at higher temperatures and have a sufficiently high vapor pressure. It is particularly effective for removing non-volatile impurities. It would be necessary to determine the thermal stability and sublimation point of this compound to assess the viability of this method.
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Selection: Test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures to identify a suitable solvent.
-
Dissolution: In a flask, add the minimum amount of the chosen boiling solvent to the crude product to achieve complete dissolution.[1]
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Decolorization (if necessary): If the solution is colored, allow it to cool slightly and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if necessary): If there are insoluble impurities or activated charcoal, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals, for example, in a vacuum oven, to remove any residual solvent.[2]
Protocol 2: Column Chromatography
-
Solvent System Selection: Use TLC to determine an appropriate solvent system that gives a good separation between the desired product (Rf value ideally between 0.2 and 0.4) and any impurities.[6][15]
-
Column Packing: Pack a chromatography column with the chosen stationary phase (e.g., silica gel) as a slurry in the eluent.[7][8]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it carefully onto the top of the column.
-
Elution: Add the eluent to the top of the column and begin collecting fractions as the solvent flows through. Maintain a constant flow rate.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: Troubleshooting workflow for low yield in recrystallization.
Caption: Experimental workflow for column chromatography purification.
References
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. Recrystallization [sites.pitt.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 8. youtube.com [youtube.com]
- 9. [Identification of the impurities in o-chlorophenyl cyclopentyl ketone samples by high performance liquid chromatography-hybrid ion trap/time-of-flight mass spectrometry and preparation of o-chlorophenyl cyclopentyl ketone standard] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Buy 2-Chlorophenyl cyclopentyl ketone (EVT-1203602) | 6740-85-8 [evitachem.com]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. Analytical Techniques for Organic Compounds | Algor Cards [cards.algoreducation.com]
- 13. moravek.com [moravek.com]
- 15. Purification [chem.rochester.edu]
Optimization of reaction parameters for the synthesis of [1,1'-Bicyclopentyl]-2,2'-dione
Disclaimer: The synthesis of [1,1'-Bicyclopentyl]-2,2'-dione is not a well-documented procedure in publicly available scientific literature. The following technical support guide is based on a proposed synthetic pathway and general principles of organic chemistry. The parameters and troubleshooting advice are hypothetical and should be used as a starting point for research and development.
Frequently Asked Questions (FAQs)
Q1: What is a potential synthetic route for this compound?
A plausible method is the reductive coupling of 2-halocyclopentanones, such as 2-chlorocyclopentanone or 2-bromocyclopentanone, using a suitable reducing agent. This approach is analogous to known homo-coupling reactions of other cyclic ketones.
Q2: What are the key reaction parameters to consider for the proposed reductive coupling?
Critical parameters to optimize include the choice of reducing agent (e.g., zinc, samarium(II) iodide), solvent, temperature, and reaction time. The concentration of the 2-halocyclopentanone is also a crucial factor to balance between favoring the desired intramolecular coupling and intermolecular side reactions.
Q3: What are the expected major side products in this synthesis?
Potential side products could include cyclopentanone (from the reduction of the halo-ketone), oligomeric or polymeric materials, and products from aldol condensation of cyclopentanone if the reaction conditions are not carefully controlled.
Q4: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are suitable techniques to monitor the disappearance of the starting material (2-halocyclopentanone) and the appearance of the product and any side products.
Troubleshooting Guide
| Issue Encountered | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion of starting material | - Inactive reducing agent.- Insufficient reaction temperature or time.- Presence of inhibitors (e.g., water, oxygen). | - Activate the reducing agent (e.g., acid wash for zinc).- Gradually increase the reaction temperature and monitor by TLC.- Ensure anhydrous and inert reaction conditions (e.g., use dry solvents and an inert atmosphere like argon or nitrogen). |
| Formation of significant side products (e.g., cyclopentanone) | - The reducing agent is too strong or not selective.- The reaction temperature is too high. | - Screen different reducing agents.- Perform the reaction at a lower temperature. |
| Formation of polymeric material | - High concentration of the starting material.- Uncontrolled reaction temperature. | - Use high-dilution conditions to favor intramolecular coupling.- Maintain a stable and controlled reaction temperature. |
| Difficulty in isolating the product | - The product is soluble in the aqueous phase during workup.- The product co-elutes with side products during chromatography. | - Perform multiple extractions with a suitable organic solvent.- Optimize the solvent system for column chromatography to improve separation. |
Proposed Experimental Protocol: Reductive Coupling of 2-Chlorocyclopentanone
Materials:
-
2-chlorocyclopentanone
-
Zinc dust (activated)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
To the flask, add activated zinc dust (2.5 equivalents) and anhydrous THF.
-
Heat the suspension to reflux under a nitrogen atmosphere.
-
Dissolve 2-chlorocyclopentanone (1 equivalent) in anhydrous THF and add it to the dropping funnel.
-
Add the 2-chlorocyclopentanone solution dropwise to the refluxing zinc suspension over a period of 4-6 hours to maintain high-dilution conditions.
-
After the addition is complete, continue to reflux the reaction mixture for an additional 2 hours, monitoring the reaction progress by TLC.
-
Cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Proposed Reaction Pathway
Caption: Proposed reductive coupling of 2-chlorocyclopentanone to form this compound.
Troubleshooting and interpretation of complex NMR spectra of [1,1'-Bicyclopentyl]-2,2'-dione
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with [1,1'-Bicyclopentyl]-2,2'-dione and encountering challenges with the interpretation of its complex Nuclear Magnetic Resonance (NMR) spectra.
Frequently Asked Questions (FAQs)
Q1: Why is the ¹H NMR spectrum of this compound so complex?
The complexity arises from several factors:
-
Diastereotopicity: The presence of stereocenters at the 1 and 1' positions renders the methylene protons on each cyclopentyl ring diastereotopic. This means that even protons on the same carbon atom are chemically non-equivalent and will have different chemical shifts and couplings, leading to complex multiplet patterns.[1]
-
Signal Overlap: The aliphatic nature of the molecule results in a narrow chemical shift range for many of the protons, leading to significant signal overlap, which can obscure coupling patterns.[1][2]
-
Second-Order Effects: When the chemical shift difference between coupled protons is similar to their coupling constant, second-order effects can occur. This leads to distorted multiplet shapes and intensities that do not follow simple first-order rules.[1]
Q2: What are the expected chemical shifts for the protons and carbons in this compound?
| ¹H NMR | Predicted Chemical Shift (ppm) | ¹³C NMR | Predicted Chemical Shift (ppm) |
| Protons α to carbonyl (C-2, C-2') | ~2.0 - 2.5 | Carbonyl (C=O) | ~210 - 220 |
| Protons at C-1 and C-1' | ~1.8 - 2.2 | Quaternary Carbons (C-1, C-1') | ~50 - 60 |
| Other methylene protons | ~1.5 - 1.9 | Methylene Carbons | ~20 - 40 |
Q3: How can I confirm the presence of the carbonyl groups?
The most definitive method is through ¹³C NMR spectroscopy. The carbonyl carbons of a ketone typically appear in the downfield region of the spectrum, around 210-220 ppm.[3] This region is usually free from other signals, making the carbonyl peak easy to identify.
Q4: What 2D NMR experiments are most useful for assigning the signals of this compound?
-
COSY (Correlation Spectroscopy): Helps to identify proton-proton coupling networks within each cyclopentyl ring. Cross-peaks in the COSY spectrum indicate which protons are coupled to each other.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with their directly attached carbon signals, allowing for the assignment of protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying the connectivity around the quaternary carbons (C-1, C-1') and the carbonyl carbons.
-
DEPT (Distortionless Enhancement by Polarization Transfer): Helps to distinguish between CH, CH₂, and CH₃ groups. A DEPT-135 experiment will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks.[4][5][6][7][8] Quaternary carbons are not observed in DEPT spectra.[6]
Troubleshooting Guide
This guide addresses common issues encountered during the NMR analysis of this compound.
Problem 1: Broad or distorted peaks in the ¹H NMR spectrum.
| Possible Cause | Recommended Solution |
| Poor Shimming: The magnetic field is not homogeneous across the sample.[9] | Re-shim the spectrometer. If using an automated shimming routine, consider manual shimming for optimization. |
| Sample Concentration Too High: High concentrations can lead to increased viscosity and line broadening.[10][11] | Prepare a more dilute sample. For ¹H NMR, 5-25 mg in 0.6-0.7 mL of solvent is a good starting point.[10][11] |
| Presence of Paramagnetic Impurities: Even trace amounts of paramagnetic metals can cause significant line broadening. | Purify the sample using techniques like column chromatography or recrystallization. |
| Incomplete Dissolution: Solid particles in the NMR tube will disrupt the magnetic field homogeneity.[10] | Ensure the sample is fully dissolved. Gentle heating or vortexing in a separate vial before transferring to the NMR tube can help.[10] If solids persist, filter the solution. |
Problem 2: Unexpected peaks in the spectrum.
| Possible Cause | Recommended Solution |
| Solvent Impurities: Residual protio-solvent or water in the deuterated solvent.[9][12] | Use high-purity deuterated solvents and store them properly to prevent moisture absorption. A peak for water in CDCl₃ typically appears around 1.56 ppm. |
| Residual Solvents from Synthesis/Purification: Solvents like ethyl acetate or dichloromethane can be difficult to remove completely.[9] | Dry the sample under high vacuum for an extended period. For stubborn solvents, co-evaporation with a more volatile solvent can be effective.[9] |
| Starting Materials or Byproducts: Incomplete reaction or side reactions can lead to impurities. | Re-purify the sample. Compare the spectrum to that of the starting materials to identify any unreacted components. |
| Grease or other Contaminants: Contamination from glassware or septa. | Ensure all glassware is scrupulously clean. Avoid using excessive grease on joints. |
Problem 3: Difficulty in interpreting complex multiplets.
| Challenge | Recommended Approach |
| Overlapping Signals: Multiple proton signals resonating at very similar chemical shifts.[1][2] | 1. Change the Solvent: Running the spectrum in a different deuterated solvent (e.g., benzene-d₆, acetone-d₆) can alter the chemical shifts and may resolve the overlap.[9] 2. Use a Higher Field Spectrometer: A higher magnetic field strength will increase the dispersion of the signals. 3. 2D NMR: Utilize COSY to trace out the coupling networks, which can help to deconvolve the overlapping multiplets. |
| Complex Splitting Patterns: Protons are coupled to multiple, non-equivalent neighboring protons.[1][13] | 1. Analyze Coupling Constants (J-values): Carefully measure the coupling constants from well-resolved signals and use this information to piece together the coupling network. 2. Splitting Tree Diagrams: Construct splitting tree diagrams to predict and rationalize the observed multiplet patterns.[1][14] 3. Spectral Simulation: Use NMR simulation software to model the spectrum based on proposed chemical shifts and coupling constants. Compare the simulated spectrum to the experimental one to validate the assignments.[1] |
Experimental Protocols
Standard NMR Sample Preparation
-
Weigh the Sample: Accurately weigh 5-25 mg of this compound for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial.[10]
-
Add Deuterated Solvent: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆).[11] The choice of solvent should be based on the solubility of the compound.[11]
-
Ensure Complete Dissolution: Gently vortex or sonicate the vial to ensure the sample is fully dissolved.[11] A homogeneous solution is crucial for obtaining a high-quality spectrum.[15]
-
Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube.[10] Avoid introducing any solid particles.
-
Cap and Label: Cap the NMR tube securely and label it clearly.[15] For volatile solvents, sealing the cap with parafilm is recommended.[15]
Basic 1D NMR Experiment Workflow
-
Insert Sample: Carefully place the NMR tube into the spinner turbine and adjust the depth using a gauge. Insert the sample into the spectrometer.
-
Locking: The spectrometer will lock onto the deuterium signal of the solvent to stabilize the magnetic field.[11]
-
Shimming: The magnetic field homogeneity is optimized through an automated or manual shimming process to achieve sharp, symmetrical peaks.[11]
-
Tuning and Matching: The probe is tuned to the specific nucleus being observed (e.g., ¹H or ¹³C) to maximize signal reception.[11]
-
Acquisition: Set the appropriate experimental parameters (e.g., number of scans, spectral width, pulse sequence) and acquire the data.
-
Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phased, and baseline corrected to generate the final spectrum.
Visualizations
References
- 1. fiveable.me [fiveable.me]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems | Technology Networks [technologynetworks.com]
- 4. DEPT NMR: Signals and Problem Solving - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. fiveable.me [fiveable.me]
- 7. DEPT: A tool for 13C peak assignments — Nanalysis [nanalysis.com]
- 8. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 9. Troubleshooting [chem.rochester.edu]
- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 11. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 12. depts.washington.edu [depts.washington.edu]
- 13. solubilityofthings.com [solubilityofthings.com]
- 14. m.youtube.com [m.youtube.com]
- 15. NMR Sample Requirements and Preparation | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
Best practices for the safe handling and long-term storage of [1,1'-Bicyclopentyl]-2,2'-dione
This technical support guide provides best practices for the safe handling and long-term storage of [1,1'-Bicyclopentyl]-2,2'-dione, addressing potential issues researchers, scientists, and drug development professionals may encounter. The information is curated from safety data sheets of structurally similar compounds and general chemical knowledge of ketones and diketones.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
Q2: What personal protective equipment (PPE) should I wear when handling this compound?
A2: It is crucial to use appropriate PPE to minimize exposure. Recommended PPE includes:
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield that conforms to EU EN166 or US NIOSH standards.[5][6]
-
Skin Protection: Wear flame-retardant and impervious clothing.[6][7] Chemically resistant gloves are also essential.
-
Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[6]
-
General Hygiene: Ensure eyewash stations and safety showers are nearby.[5] Wash hands thoroughly after handling.[7]
Q3: How should I respond to an accidental exposure?
A3: In case of accidental exposure, follow these first-aid measures:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[6]
-
Skin Contact: Immediately remove all contaminated clothing and wash the affected area with plenty of soap and water.[5][6]
-
Eye Contact: Rinse cautiously with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Seek medical attention.[5][6]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6]
Q4: What are the optimal conditions for the long-term storage of this compound?
A4: For long-term stability, store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[5] It should be stored under an inert gas, such as nitrogen or argon, to prevent degradation.[7] Keep it away from heat, sparks, open flames, and other ignition sources.[7] While specific data for this compound is unavailable, studies on other ketones show significantly reduced decomposition at lower temperatures. For instance, the decomposition of acetoacetate is much slower at -80°C compared to -20°C.[8][9]
Q5: I've noticed a change in the color of my sample over time. What could be the cause?
A5: A change in color could indicate decomposition or contamination. Cyclic ketones can undergo photochemical decomposition (Norrish Type I or Type II reactions) when exposed to light, leading to the formation of various byproducts.[3][4] It is also possible that the compound is reacting with atmospheric oxygen or moisture if not stored under an inert atmosphere.
Q6: Can this compound form peroxides?
A6: While not explicitly stated for this specific diketone, ketones, in general, are not as prone to peroxide formation as ethers. However, it is a good laboratory practice to test for the presence of peroxides in any opened container of a reactive chemical that has been stored for an extended period, especially if it has been exposed to air.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results | Sample degradation due to improper storage. | Store the compound under an inert atmosphere at low temperatures (-20°C or -80°C). Before use, allow the container to warm to room temperature before opening to prevent condensation. |
| Appearance of unknown peaks in analysis (e.g., NMR, HPLC) | Decomposition products from exposure to light or air. | Protect the compound from light by storing it in an amber vial or a dark location. Ensure the container is properly sealed under an inert gas. |
| Solid material has become discolored or oily | Potential decomposition or absorption of moisture. | It is recommended to purify the material before use if its integrity is . Recrystallization or column chromatography may be suitable methods, depending on the nature of the impurities. |
Quantitative Data Summary
While specific quantitative data for this compound is limited, the following table on the stability of a related ketone provides insight into the importance of storage temperature.
| Compound | Storage Temperature | Decomposition after 7 days | Decomposition after 40 days | Decomposition Rate Constant (min⁻¹) |
| Acetoacetate | -20°C | ~40% | Nearly 100% | (6.4 +/- 2.9) x 10⁻⁵ |
| Acetoacetate | -80°C | Not specified | ~15% | (0.4 +/- 0.3) x 10⁻⁵ |
Data from studies on the stability of ketone bodies in serum.[8][9]
Experimental Protocols
Protocol 1: Peroxide Test for Ketones
This protocol provides a general method for detecting the presence of peroxides.
Materials:
-
Sample of this compound
-
Potassium iodide (KI) solution (10% w/v in deionized water)
-
Glacial acetic acid
-
Starch indicator solution (optional)
-
Small test tube
Procedure:
-
Add approximately 1 mL of the sample (or a solution of the solid in a peroxide-free solvent) to a clean test tube.
-
Add 1 mL of glacial acetic acid.
-
Add 1 mL of the 10% potassium iodide solution.
-
Stopper the test tube and shake for 1 minute.
-
Observe the color of the solution. A yellow to brown color indicates the presence of peroxides.
-
For a more sensitive test, add a few drops of starch indicator solution. A blue-black color confirms the presence of peroxides.
Visualizations
Caption: A typical experimental workflow for handling this compound.
Caption: A decision tree for the long-term storage of this compound.
References
- 1. echemi.com [echemi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Norrish reaction - Wikipedia [en.wikipedia.org]
- 4. publications.iupac.org [publications.iupac.org]
- 5. fishersci.com [fishersci.com]
- 6. echemi.com [echemi.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Stability of ketone bodies in serum in dependence on storage time and storage temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Methods to prevent the decomposition of [1,1'-Bicyclopentyl]-2,2'-dione under various conditions
Troubleshooting Guides
This section addresses specific issues that may arise during the handling, storage, and use of [1,1'-Bicyclopentyl]-2,2'-dione.
Issue 1: Sample Discoloration (Yellowing)
-
Question: My sample of this compound, which was initially a colorless or pale solid, has started to turn yellow. What could be the cause?
-
Answer: Yellowing of dione compounds can be an indicator of decomposition or the formation of impurities. Potential causes include:
-
Exposure to Air (Oxidation): 1,2-diones can be susceptible to oxidation, which may lead to the formation of colored byproducts.
-
Exposure to Light: Photochemical degradation can occur in compounds with carbonyl groups, leading to the formation of colored species.
-
Presence of Acidic or Basic Impurities: Trace amounts of acid or base can catalyze aldol-type condensation reactions or other rearrangements, resulting in conjugated systems that absorb visible light.
-
Issue 2: Poor Solubility or Presence of Insoluble Particulates
-
Question: I am having difficulty dissolving my sample of this compound in a solvent in which it was previously soluble. I also observe some insoluble material. What is happening?
-
Answer: The formation of insoluble particulates can be due to polymerization or the formation of high molecular weight byproducts. This can be initiated by:
-
Elevated Temperatures: Heating the compound, especially in the presence of impurities, can lead to self-condensation or polymerization reactions.
-
Incompatible Solvents: Using protic solvents or solvents with acidic or basic impurities can promote decomposition pathways that lead to insoluble products.
-
Issue 3: Unexpected Peaks in Analytical Data (NMR, LC-MS)
-
Question: My analytical data (e.g., 1H NMR, LC-MS) for a sample of this compound shows unexpected peaks that were not present in the initial analysis. What are the potential degradation products?
-
Answer: The appearance of new peaks suggests that the compound is degrading. Based on the chemistry of related 1,2-diones and cyclopentanones, potential decomposition pathways could include:
-
Oxidative Cleavage: In the presence of oxidizing agents, the bond between the two carbonyl groups can be cleaved, potentially forming dicarboxylic acids.[1][2]
-
Rearrangement Reactions: Acidic or basic conditions can promote rearrangements, such as the benzilic acid rearrangement, to form α-hydroxy carboxylic acids.
-
Enolization and Subsequent Reactions: The presence of α-hydrogens allows for enolization, which can be a precursor to various side reactions, especially under acidic or basic conditions.
-
Frequently Asked Questions (FAQs)
Storage and Handling
-
What are the recommended storage conditions for this compound?
-
To minimize degradation, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). It is advisable to store it at low temperatures (e.g., in a refrigerator or freezer) and protected from light.
-
-
What types of containers are suitable for storing this compound?
-
Use amber glass vials or bottles to protect the compound from light. Ensure the container has a tight-fitting cap to prevent exposure to air and moisture.
-
-
Are there any incompatible materials I should avoid?
-
Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these can promote decomposition. Also, be mindful of reactive metals that could catalyze degradation.
-
Stability
-
How stable is this compound in common organic solvents?
-
While specific data is unavailable, it is expected to be relatively stable in aprotic, neutral solvents like dichloromethane, diethyl ether, and toluene for short periods. Stability in protic solvents (e.g., alcohols) or solvents that may contain acidic or basic impurities (e.g., older bottles of chloroform) may be lower.
-
-
What is the expected thermal stability of this compound?
-
Ketones are generally thermally stable at moderate temperatures. However, prolonged exposure to high temperatures can lead to decomposition. Thermal decomposition of related cyclopentanone structures has been observed at temperatures ranging from 800 to 1100 K.[3]
-
Quantitative Data Summary
As specific quantitative data for the decomposition of this compound is not available, the following table provides a qualitative summary of expected stability based on the general reactivity of 1,2-diones and cyclopentanones.
| Condition | Expected Stability | Potential Decomposition Pathways | Related Compound Analogy |
| Acidic (pH < 4) | Low to Moderate | Enolization, rearrangement | Cyclopentanone |
| Neutral (pH 6-8) | High | Minimal decomposition expected | General Ketones |
| Basic (pH > 9) | Low | Enolization, condensation, rearrangement | Cyclopentanone |
| Elevated Temperature (>50 °C) | Moderate to Low | Polymerization, fragmentation | Cyclopentanone[3] |
| UV/Visible Light | Moderate to Low | Photochemical reactions | General Ketones |
| **Oxidizing Agents (e.g., H₂O₂) ** | Low | Oxidative cleavage | Cyclopentane-1,2-dione[1][2] |
| Reducing Agents (e.g., NaBH₄) | Low (Reaction) | Reduction to diol | General Ketones |
Experimental Protocols
Protocol 1: Forced Degradation Study to Assess Stability
This protocol outlines a general procedure to investigate the stability of this compound under various stress conditions.
Objective: To identify the conditions under which this compound degrades and to characterize the degradation products.
Materials:
-
This compound
-
Solvents: Acetonitrile, Water (HPLC grade)
-
Stress agents: 1 M HCl, 1 M NaOH, 30% H₂O₂
-
Analytical instruments: HPLC-UV, LC-MS, NMR
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 1 M HCl.
-
Incubate the mixture at 60 °C for 24 hours.
-
At time points 0, 4, 8, and 24 hours, withdraw an aliquot, neutralize with 1 M NaOH, and dilute with mobile phase for analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 1 M NaOH.
-
Keep the mixture at room temperature for 24 hours.
-
At time points 0, 4, 8, and 24 hours, withdraw an aliquot, neutralize with 1 M HCl, and dilute with mobile phase for analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂.
-
Keep the mixture at room temperature for 24 hours, protected from light.
-
At time points 0, 4, 8, and 24 hours, withdraw an aliquot and dilute with mobile phase for analysis.
-
-
Thermal Degradation:
-
Place a solid sample of the compound in an oven at 80 °C for 48 hours.
-
Also, reflux a solution of the compound (1 mg/mL in a suitable solvent like toluene) for 24 hours.
-
Analyze the samples before and after thermal stress.
-
-
Photolytic Degradation:
-
Expose a solution of the compound (1 mg/mL in acetonitrile) to UV light (e.g., 254 nm) for 24 hours.
-
Keep a control sample in the dark.
-
Analyze both samples.
-
-
Analysis:
-
Analyze all samples by HPLC-UV to quantify the remaining parent compound and detect degradation products.
-
Use LC-MS to identify the mass of the degradation products.
-
If significant degradation is observed, scale up the reaction to isolate and characterize the major degradation products by NMR.
-
Visualizations
Caption: Troubleshooting workflow for suspected decomposition.
Caption: Potential decomposition pathways.
References
Optimizing catalyst selection and loading for reactions involving [1,1'-Bicyclopentyl]-2,2'-dione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with [1,1'-Bicyclopentyl]-2,2'-dione. The information provided is based on established principles of catalysis and data from analogous cyclic dione systems.
Frequently Asked Questions (FAQs)
Q1: What types of catalysts are typically effective for reactions involving the dione functional groups in this compound?
A1: The choice of catalyst depends heavily on the desired transformation. For hydrogenation of the ketone moieties, heterogeneous catalysts such as Palladium on carbon (Pd/C), Platinum on carbon (Pt/C), and Ruthenium on carbon (Ru/C) are common choices. For asymmetric reactions , such as Michael additions or aldol reactions, organocatalysts like chiral primary or secondary amines (e.g., derived from quinine or proline) and bifunctional squaramides have shown high efficacy with similar cyclic diones.
Q2: How does catalyst loading typically affect the reaction outcome?
A2: Catalyst loading is a critical parameter that can influence reaction rate, yield, and in some cases, selectivity. Generally, increasing catalyst loading will increase the reaction rate. However, excessively high loadings can lead to increased cost, potential side reactions, and difficulties in product purification. It is crucial to perform a loading optimization study to find the lowest effective concentration that provides a satisfactory rate and yield. For some reactions, high catalyst loading might even be detrimental to selectivity.
Q3: What are common solvents for catalytic reactions with this compound?
A3: Solvent selection is critical and can significantly impact catalyst activity and reaction selectivity. For hydrogenations, polar protic solvents like ethanol or methanol are often used. For organocatalytic reactions, chlorinated solvents such as chloroform or dichloromethane, as well as polar aprotic solvents like THF or toluene, have been used successfully for related cyclopentane diones. The optimal solvent will depend on the specific catalyst system and substrates.
Q4: How can I monitor the progress of my reaction?
A4: Reaction progress can be monitored by periodically taking aliquots from the reaction mixture and analyzing them using techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). These methods can help determine the consumption of starting material and the formation of the desired product.
Troubleshooting Guides
Problem 1: Low or No Conversion
| Potential Cause | Suggested Solution |
| Inactive Catalyst | - Ensure the catalyst has been stored properly and is not expired.- For heterogeneous catalysts, ensure proper activation if required.- Consider catalyst poisoning by impurities in the substrate or solvent. Purify starting materials. |
| Insufficient Catalyst Loading | - Incrementally increase the catalyst loading (e.g., from 1 mol% to 5 mol% or higher) to see if the reaction rate improves. |
| Suboptimal Reaction Temperature | - For endothermic reactions, a moderate increase in temperature may improve the rate. For exothermic reactions, ensure adequate cooling.- Note that higher temperatures can sometimes lead to catalyst decomposition or side product formation. |
| Poor Solubility | - Ensure all reactants are fully dissolved in the chosen solvent. If not, screen alternative solvents in which the substrate and reagents are more soluble. |
| Inappropriate Solvent | - The solvent can significantly influence catalyst activity. Perform a solvent screen with a range of polar and non-polar, protic and aprotic solvents. |
Problem 2: Low Product Yield Despite Good Conversion
| Potential Cause | Suggested Solution |
| Side Reactions | - Lower the reaction temperature to disfavor side product formation.- Reduce the concentration of reactants.- Screen for a more selective catalyst. |
| Product Degradation | - Monitor the reaction profile over time. If product concentration decreases after reaching a maximum, the product may be unstable under the reaction conditions.- Reduce reaction time or quench the reaction as soon as the starting material is consumed. |
| Difficult Product Isolation | - Optimize the work-up and purification procedure. Consider alternative purification techniques such as crystallization or different chromatographic methods. |
Problem 3: Poor Diastereo- or Enantioselectivity (for asymmetric reactions)
| Potential Cause | Suggested Solution |
| Suboptimal Catalyst | - Screen a variety of chiral catalysts with different backbones and steric/electronic properties. For instance, in organocatalytic Michael additions of similar diones, cinchonine-derived squaramides have shown high enantioselectivity.[1] |
| Incorrect Solvent | - The polarity and coordinating ability of the solvent can dramatically affect stereoselectivity. A solvent screen is highly recommended. Chloroform has been shown to be superior in some squaramide-catalyzed reactions of cyclopentane-1,2-dione.[1] |
| Reaction Temperature | - Lowering the reaction temperature often leads to an increase in enantioselectivity. |
| Substrate Concentration | - Varying the concentration of the reactants can sometimes influence stereochemical outcomes. |
Data Presentation: Catalyst Screening for Analagous Reactions
The following tables summarize data from studies on catalysts for reactions involving cyclic diones, which can serve as a starting point for optimizing reactions with this compound.
Table 1: Organocatalyst Screening for the Asymmetric Michael Addition of Cyclopentane-1,2-dione to an Alkylidene Oxindole [1]
| Catalyst | Solvent | Yield (%) | Enantioselectivity (major/minor ee, %) |
| Squaramide A | Chloroform | 65 | 70/82 |
| Squaramide B | Chloroform | 72 | 75/85 |
| Squaramide C | Chloroform | 68 | 80/87 |
| Cinchonine-derived Squaramide D | Chloroform | 74 | 85/92 |
| Cinchonine-derived Squaramide D | Toluene | 60 | 78/88 |
| Cinchonine-derived Squaramide D | THF | 55 | 72/80 |
Table 2: Catalyst Performance in the Hydrogenation of Cyclopentane-1,3-dione to Cyclopentane-1,3-diol
| Catalyst | Temperature (°C) | H₂ Pressure (bar) | Solvent | Yield (%) | Reference |
| 5% Ru/C | 100 | 50 | Isopropanol | 78 | [2][3] |
| 5% Pt/C | 100 | 50 | Isopropanol | 65 | [2][3] |
| 5% Pd/C | 100 | 50 | Isopropanol | 52 | [2][3] |
Experimental Protocols
General Protocol for Catalyst Screening in an Asymmetric Michael Addition
-
To a clean, dry vial equipped with a magnetic stir bar, add the catalyst (0.01 mmol, 0.1 equiv).
-
Add this compound (0.1 mmol, 1.0 equiv) and the Michael acceptor (e.g., an α,β-unsaturated ketone or ester) (0.12 mmol, 1.2 equiv).
-
Add the chosen solvent (e.g., chloroform, 1.0 mL).
-
Stir the reaction mixture at the desired temperature (e.g., room temperature).
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Determine the yield and enantiomeric excess (e.g., by chiral HPLC).
General Protocol for Heterogeneous Catalytic Hydrogenation
-
To a high-pressure reactor, add the catalyst (e.g., 5 wt% Pd/C).
-
Add a solution of this compound in a suitable solvent (e.g., ethanol).
-
Seal the reactor and purge several times with nitrogen, followed by hydrogen.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 50 bar).
-
Stir the reaction mixture at the desired temperature (e.g., 100 °C).
-
Monitor the reaction by observing hydrogen uptake and/or by analyzing aliquots via GC or LC-MS.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Wash the celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the product as necessary.
Visualizations
Caption: Catalyst screening workflow for optimizing reactions.
Caption: Troubleshooting decision tree for common reaction issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Developments in the Synthesis of β-Diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organocatalytic asymmetric desymmetrization of cyclopentene-1,3-diones via a formal diaza–ene reaction with donor–acceptor hydrazones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
Determining the Solid-State Structure of Bicyclopentyl Derivatives: A Comparative Guide to X-ray Crystallography
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount for understanding its function and for rational drug design. Single-crystal X-ray crystallography stands as the definitive method for elucidating the solid-state structure of small organic molecules. This guide provides a comprehensive overview of this technique, using the crystallographic data of [1,1'-Bicyclopentyl]-1,1'-diol, a closely related analog to [1,1'-Bicyclopentyl]-2,2'-dione, as a case study. It also presents a comparison with alternative analytical methods and detailed experimental protocols.
While specific crystallographic data for this compound is not publicly available, the structural analysis of its diol analog, [1,1'-Bicyclopentyl]-1,1'-diol, offers valuable insights into the conformational possibilities of the bicyclopentyl system. The crystallographic parameters for this related compound have been determined and are presented below[1].
Comparative Analysis of Structure Determination Techniques
The determination of molecular structures in the solid state is not limited to X-ray crystallography. Other techniques, such as Solid-State NMR (ssNMR) and Powder X-ray Diffraction (PXRD), provide complementary information.
| Technique | Principle | Information Provided | Advantages | Limitations |
| Single-Crystal X-ray Crystallography | Diffraction of X-rays by the electron clouds of atoms in a single crystal. | Precise 3D atomic coordinates, bond lengths, bond angles, and crystal packing information. | Unambiguous and high-resolution structural determination.[2] | Requires the growth of suitable single crystals, which can be challenging. |
| Solid-State NMR (ssNMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to probe the local chemical environment in a solid sample. | Information about molecular conformation, dynamics, and intermolecular interactions in the solid state. | Can be used on amorphous or microcrystalline materials; provides information on dynamics. | Does not directly provide a 3D structure; lower resolution compared to X-ray crystallography. |
| Powder X-ray Diffraction (PXRD) | Diffraction of X-rays by a polycrystalline (powder) sample. | Information about the crystal system, unit cell dimensions, and phase purity of a crystalline solid. | Does not require single crystals; useful for routine analysis and quality control. | Provides limited structural information compared to single-crystal analysis; structure solution from powder data can be complex. |
Table 1: Comparison of Solid-State Structure Determination Methods. This table outlines the key principles, outcomes, and limitations of common techniques used for elucidating the structure of solid materials.
Experimental Protocol for Single-Crystal X-ray Crystallography
The determination of a crystal structure by X-ray diffraction follows a well-defined workflow, from crystal selection to data analysis.
1. Crystal Growth and Selection: High-quality single crystals are paramount for a successful X-ray diffraction experiment. For small organic molecules like bicyclopentyl derivatives, crystals can often be grown by slow evaporation of a saturated solution, vapor diffusion, or cooling of a solution. The chosen crystal should be of sufficient size (typically >0.1 mm in all dimensions), well-formed, and free of defects[3].
2. Data Collection: The selected crystal is mounted on a goniometer and placed in a diffractometer. The crystal is then irradiated with a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected on a detector. Each diffraction spot corresponds to the constructive interference of X-rays scattered by the planes of atoms within the crystal lattice.
3. Data Processing and Structure Solution: The collected diffraction data are processed to determine the unit cell dimensions, space group, and the intensities of the reflections. The "phase problem," a critical challenge in crystallography, is then solved using computational methods to generate an initial electron density map[3]. This map is interpreted to build a molecular model, which is subsequently refined against the experimental data to obtain the final, high-resolution crystal structure.
Crystallographic Data for [1,1'-Bicyclopentyl]-1,1'-diol
The following table summarizes the crystallographic data obtained for [1,1'-Bicyclopentyl]-1,1'-diol[1]. This data provides a concrete example of the type of information generated from a single-crystal X-ray diffraction experiment.
| Parameter | Value |
| Chemical Formula | C₁₀H₁₈O₂ |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a (Å) | 10.0025(5) |
| b (Å) | 18.8285(9) |
| c (Å) | 11.2384(6) |
| β (°) | 115.327(2) |
| Volume (ų) | 1913.11(17) |
| Z | 8 |
| Temperature (K) | 200 |
| R-factor (%) | 5.96 |
Table 2: Crystallographic Data for [1,1'-Bicyclopentyl]-1,1'-diol. This table presents the key parameters defining the crystal structure of the diol analog, as determined by X-ray crystallography[1].
Visualizing the Experimental Workflow
The process of determining a solid-state structure via X-ray crystallography can be visualized as a linear workflow, from sample preparation to final structure validation.
Figure 1: A schematic diagram illustrating the key stages in the determination of a solid-state structure by single-crystal X-ray crystallography.
References
A Researcher's Guide to the Computational Modeling and Conformational Analysis of [1,1'-Bicyclopentyl]-2,2'-dione
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of computational methodologies for the conformational analysis of [1,1'-Bicyclopentyl]-2,2'-dione. Due to the current absence of published experimental structural data for this specific dione, this document focuses on established computational protocols and provides a framework for a comprehensive in silico investigation. The performance of various computational methods is discussed in the context of their application to analogous cyclic and bicyclic ketone systems.
Introduction to the Conformational Landscape of Bicyclic Ketones
The spatial arrangement of atoms, or conformation, of a molecule is critical to its physical, chemical, and biological properties. For a molecule like this compound, which consists of two five-membered rings linked by a single bond and each bearing a carbonyl group, the overall shape is determined by the puckering of each cyclopentanone ring and the torsion angle around the central carbon-carbon bond.
Cyclopentane rings are known to adopt non-planar conformations to alleviate torsional strain, with the most common being the "envelope" and "twist" (or "half-chair") forms.[1] The presence of a ketone function introduces further complexity, influencing the ring's preferred pucker. The conformational analysis of such systems is often undertaken using a combination of computational and experimental methods.[2]
Proposed Computational Workflow
A robust computational approach to elucidating the conformational space of this compound would involve a multi-step process. This workflow is designed to efficiently sample potential conformations and then refine their geometries and relative energies with increasing levels of theoretical accuracy.
Detailed Experimental and Computational Protocols
The following sections detail the proposed computational methods for each stage of the workflow.
3.1. Conformational Search using Molecular Mechanics
The initial exploration of the potential energy surface is typically performed using molecular mechanics (MM) force fields due to their computational efficiency.
-
Protocol:
-
Generate an initial 3D structure of this compound.
-
Perform a systematic or stochastic conformational search using a suitable molecular mechanics force field.
-
The search should explore the puckering of both cyclopentanone rings and the rotation around the central C-C bond.
-
All unique conformers within a specified energy window (e.g., 10 kcal/mol) of the global minimum are saved for further analysis.
-
-
Alternative Force Fields for Comparison:
-
MMFF94 (Merck Molecular Force Field): Often shows strong performance for the conformational analysis of organic molecules.[3]
-
MM3: Known for good performance in reproducing energies and geometries of conformers.[4][5]
-
OPLS3e (Optimized Potentials for Liquid Simulations): A more recent force field with consistent performance in conformational searching.[4]
-
3.2. Geometry Optimization with Density Functional Theory (DFT)
The geometries of the low-energy conformers identified by the force field search should be re-optimized using a more accurate quantum mechanical method, such as Density Functional Theory (DFT).
-
Protocol:
-
Take the unique conformers from the molecular mechanics search as starting geometries.
-
Perform geometry optimization using a selected DFT functional and basis set.
-
Frequency calculations should be performed on the optimized structures to confirm that they are true minima (i.e., have no imaginary frequencies) and to obtain thermodynamic data (enthalpy and Gibbs free energy).
-
-
Recommended DFT Methods for Comparison:
-
B3LYP-D3(BJ)/6-31G(d): A widely used functional with an empirical dispersion correction, providing a good balance of accuracy and computational cost.
-
ωB97X-D/6-31+G(d,p): A range-separated hybrid functional with dispersion correction, often providing improved accuracy for non-covalent interactions.
-
B97-3c: A composite method designed for accuracy comparable to popular dispersion-corrected DFT methods but with faster performance.[6]
-
3.3. High-Level Single-Point Energy Calculations
To further refine the relative energies of the optimized conformers, single-point energy calculations can be performed using a higher level of theory on the DFT-optimized geometries.
-
Protocol:
-
Use the geometries optimized at the DFT level.
-
Perform single-point energy calculations with a more accurate method and a larger basis set.
-
-
High-Level Methods for Comparison:
Data Presentation and Comparison
The results of the computational studies should be summarized in tables to facilitate a clear comparison of the different methods.
Table 1: Comparison of Conformational Search Results from Different Force Fields
| Force Field | Number of Unique Conformers (within 10 kcal/mol) | Relative Energy of Global Minimum (kcal/mol) | Key Dihedral Angle(s) of Global Minimum (°) |
| MMFF94 | 12 | 0.00 | 175.2 |
| MM3 | 10 | 0.00 | 178.1 |
| OPLS3e | 14 | 0.00 | -176.5 |
| Experimental | N/A | N/A | N/A |
Note: Data in this table is illustrative and would be populated by the results of the computational experiments.
Table 2: Relative Energies of the Three Lowest-Energy Conformers Calculated with Different DFT Methods
| Conformer | B3LYP-D3(BJ)/6-31G(d) Relative Energy (kcal/mol) | ωB97X-D/6-31+G(d,p) Relative Energy (kcal/mol) | B97-3c Relative Energy (kcal/mol) |
| 1 (Global Min.) | 0.00 | 0.00 | 0.00 |
| 2 | 1.25 | 1.18 | 1.32 |
| 3 | 2.54 | 2.45 | 2.68 |
| Experimental | N/A | N/A | N/A |
Note: Data in this table is illustrative and would be populated by the results of the computational experiments.
Table 3: Refined Relative Energies with High-Level Single-Point Calculations
| Conformer | DLPNO-CCSD(T)/cc-pVTZ Relative Energy (kcal/mol) | RI-MP2/cc-pVTZ Relative Energy (kcal/mol) |
| 1 (Global Min.) | 0.00 | 0.00 |
| 2 | 1.15 | 1.20 |
| 3 | 2.38 | 2.49 |
| Experimental | N/A | N/A |
Note: Data in this table is illustrative and would be populated by the results of the computational experiments.
Logical Relationships in Conformational Analysis
The relationship between the different conformers can be visualized as a network where nodes represent the conformers and edges represent the transition states connecting them. A simplified logical diagram illustrating the relationship between different types of conformers is presented below.
Conclusion and Recommendations
While experimental data for this compound is not currently available, a systematic computational investigation as outlined in this guide can provide valuable insights into its conformational preferences. For a robust analysis, it is recommended to:
-
Employ multiple force fields for the initial conformational search to ensure a comprehensive exploration of the potential energy surface.
-
Utilize dispersion-corrected DFT functionals for geometry optimization and frequency calculations.
-
Refine the relative energies of the most stable conformers with high-level ab initio methods for greater confidence in the predicted conformational populations.
The methodologies and comparative framework presented here offer a clear path for researchers to undertake a thorough computational study of this compound and similar bicyclic systems, enabling a deeper understanding of their structure-property relationships in the absence of experimental benchmarks.
References
- 1. 3.6. Strain and Conformation in Cyclic Molecules – Introduction to Organic Chemistry [saskoer.ca]
- 2. Conformational Panorama of Cycloundecanone: A Rotational Spectroscopy Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Comparing the Performances of Force Fields in Conformational Searching of Hydrogen-Bond-Donating Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
A Comparative Guide to the Biological Activity of Cyclopentane-1,2-dione Analogs as Thromboxane A₂Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
Introduction to Cyclopentanediones as Carboxylic Acid Bioisosteres
The carboxylic acid moiety is a common functional group in many biologically active compounds, facilitating strong interactions with biological targets.[1] However, its presence can sometimes lead to undesirable properties such as metabolic instability or poor membrane permeability.[1] Bioisosteric replacement, where the carboxylic acid is substituted with a surrogate structure, is a common strategy to overcome these limitations.[1] Cyclic polyones, particularly cyclopentane-1,2-diones and cyclopentane-1,3-diones, have emerged as promising carboxylic acid bioisosteres.[1]
Comparative Biological Activity of Cyclopentanedione Analogs
Derivatives of a known TP receptor antagonist, where the carboxylic acid group was replaced by either a cyclopentane-1,2-dione or a cyclopentane-1,3-dione moiety, were synthesized and evaluated for their ability to inhibit TP receptor signaling. The results demonstrate that these analogs can exhibit potent antagonist activity, with some showing efficacy comparable to or even exceeding that of the parent carboxylic acid compound.
Table 1: Comparative TP Receptor Antagonist Activity of Cyclopentanedione Analogs
| Compound ID | Core Structure | Linkage Position | IC₅₀ (nM) | Reference |
| 1 | Carboxylic Acid | - | 1.0 | [1] |
| 9 | Cyclopentane-1,2-dione | C3 | 1.2 | [1] |
| 10 | Cyclopentane-1,2-dione | C4 | 25 | [1] |
| 23 | Cyclopentane-1,3-dione | C2 (substituted) | <1.0 | [2] |
| 24 | Cyclopentane-1,3-dione | C2 (substituted) | <1.0 | [2] |
IC₅₀ values represent the concentration of the compound required to inhibit 50% of the TP receptor activity.
The data indicates that the point of attachment on the cyclopentane-1,2-dione ring significantly influences biological activity, with the C3-linked analog (9 ) being approximately 20 times more potent than the C4-linked analog (10 ).[1] Furthermore, certain substituted cyclopentane-1,3-dione derivatives (23 and 24 ) demonstrated remarkably high potency.[2]
Experimental Protocols
Synthesis of Cyclopentane-1,2-dione Analogs
The synthesis of the cyclopentane-1,2-dione analogs involved multi-step chemical reactions. Below is a generalized overview of the synthetic strategies employed.
Synthesis of C3-linked Cyclopentane-1,2-dione (Analog 9): The synthesis of the C3-linked analog started with the reaction of a benzyl iodide derivative with a di-potassium salt, followed by an acid-mediated decomposition of the intermediate to form the dione.[1]
Synthesis of C4-linked Cyclopentane-1,2-dione (Analog 10): The C4-linked analog was obtained through a magnesium methoxide-promoted cyclization of an α,β-unsaturated dione.[1]
Synthesis of Substituted Cyclopentane-1,3-dione Analogs (23 and 24): The synthesis of these potent antagonists began with the reduction of an aldehyde to an alcohol, followed by an iodination reaction. The resulting benzyl iodide was then used in subsequent steps to construct the final cyclopentane-1,3-dione derivatives.[2]
TP Receptor Functional Assay
The antagonist activity of the synthesized compounds was evaluated using a TP receptor functional assay. This assay measures the ability of the compounds to inhibit the signaling of the TP receptor in response to an agonist.
Experimental Workflow:
-
Cell Culture: Cells expressing the human TP receptor were cultured and maintained.
-
Compound Incubation: The cells were incubated with the test compounds (cyclopentanedione analogs) or a control compound at a specific concentration (e.g., 1 µM).[2]
-
Washing (for assessing irreversible inhibition): For some experiments, after incubation, the cells were subjected to multiple wash cycles to remove any unbound compound. Each wash cycle resulted in a significant dilution of the test compound.[2]
-
Agonist Stimulation: The cells were then stimulated with a TP receptor agonist to induce a signaling response.
-
Signal Detection: The resulting signal (e.g., calcium mobilization) was measured to determine the level of receptor activation.
-
Data Analysis: The inhibitory effect of the compounds was quantified by comparing the signal in the presence of the compound to the signal in the absence of the compound, and IC₅₀ values were calculated.
Visualizations
Thromboxane A₂ Receptor Signaling Pathway
Thromboxane A₂ (TXA₂) mediates its effects by binding to the TP receptor, a G-protein-coupled receptor (GPCR).[4][5] Activation of the TP receptor can trigger multiple downstream signaling cascades, primarily through Gq and G13 proteins, leading to physiological responses such as platelet aggregation and vasoconstriction.[4][6][7]
References
- 1. Evaluation of the cyclopentane-1,2-dione as a potential bio-isostere of the carboxylic acid functional group - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potent, Long-Acting Cyclopentane-1,3-Dione Thromboxane (A2)-Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potent, long-acting cyclopentane-1,3-Dione thromboxane (A2)-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The thromboxane synthase and receptor signaling pathway in cancer: an emerging paradigm in cancer progression and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell signalling through thromboxane A2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reactome | Thromboxane signalling through TP receptor [reactome.org]
- 7. researchgate.net [researchgate.net]
Spectroscopic Fingerprints: A Guide to Differentiating Cis and Trans Isomers of Substituted [1,1'-Bicyclopentyl]-2,2'-dione
For researchers, scientists, and professionals in drug development, the precise stereochemical characterization of molecules is paramount. The spatial arrangement of atoms in cis and trans isomers can dramatically influence a compound's biological activity, pharmacokinetic properties, and toxicological profile. This guide provides a comprehensive overview of spectroscopic methods for differentiating between cis and trans isomers of substituted [1,1'-Bicyclopentyl]-2,2'-diones, a class of compounds with potential applications in medicinal chemistry.
While specific experimental data for the cis and trans isomers of substituted [1,1'-Bicyclopentyl]-2,2'-diones is not extensively available in the public domain, this guide extrapolates from established spectroscopic principles and data from analogous substituted cyclopentanone systems to provide a robust framework for their differentiation. The primary analytical techniques discussed are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Spectroscopic Comparison: Predicted Distinctions
The key to distinguishing between cis and trans isomers lies in how their different three-dimensional structures affect the local electronic environments of their atoms and the vibrational modes of their bonds. These differences manifest as distinct signals in NMR and IR spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the stereochemical assignment of diastereomers. The analysis of proton (¹H) and carbon-13 (¹³C) NMR spectra, particularly the coupling constants between adjacent protons, provides invaluable information about the relative orientation of substituents.
¹H NMR Spectroscopy:
The most significant differentiator in the ¹H NMR spectra of cis and trans isomers of substituted [1,1'-Bicyclopentyl]-2,2'-diones is expected to be the vicinal coupling constant (³J) between the protons at the 2 and 2' positions and the adjacent protons on the cyclopentyl rings.
-
Cis Isomers: In the cis configuration, the dihedral angle between vicinal protons is typically smaller, leading to a larger coupling constant, generally in the range of 8-10 Hz .
-
Trans Isomers: Conversely, the trans configuration results in a larger dihedral angle, which corresponds to a smaller coupling constant, typically between 2-9 Hz .
It is important to note that the conformation of the five-membered rings can be flexible, which may lead to some overlap in these ranges. Therefore, additional 2D NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can be employed for unambiguous assignment. In a NOESY experiment, cross-peaks are observed between protons that are close in space. For the cis isomer, a NOE would be expected between the protons on the substituent groups at the 2 and 2' positions, while this would be absent in the trans isomer.
¹³C NMR Spectroscopy:
The chemical shifts in ¹³C NMR spectra are also sensitive to the stereochemistry. Due to steric interactions, the carbon atoms of the cyclopentyl rings and the substituent groups in the more sterically hindered isomer (typically the cis isomer) are expected to be shielded and appear at a slightly upfield (lower ppm) chemical shift compared to the less hindered isomer.
Table 1: Predicted ¹H and ¹³C NMR Spectroscopic Data for Cis and Trans Isomers of a Hypothetical Substituted [1,1'-Bicyclopentyl]-2,2'-dione
| Spectroscopic Parameter | Predicted Value for Cis Isomer | Predicted Value for Trans Isomer |
| ¹H NMR | ||
| ³J (H2-H3, H2'-H3') | ~ 8 - 10 Hz | ~ 2 - 9 Hz |
| Chemical Shift of Substituent Protons | Potentially upfield due to steric effects | Potentially downfield |
| ¹³C NMR | ||
| Chemical Shift of C2, C2' | Potentially upfield | Potentially downfield |
| Chemical Shift of Substituent Carbons | Potentially upfield | Potentially downfield |
Infrared (IR) Spectroscopy
Infrared spectroscopy probes the vibrational frequencies of chemical bonds. While the IR spectra of cis and trans isomers can be very similar, subtle differences, particularly in the "fingerprint region" (below 1500 cm⁻¹), can be used for differentiation. The C-H bending vibrations and skeletal vibrations in this region are sensitive to the overall symmetry and conformation of the molecule.
-
Cis Isomers: Due to their generally lower symmetry compared to the trans isomers, cis isomers may exhibit more complex or additional absorption bands in the fingerprint region.
-
Trans Isomers: The higher symmetry of trans isomers might lead to fewer or sharper absorption bands.
The carbonyl (C=O) stretching frequency (around 1740-1760 cm⁻¹ for a five-membered ring ketone) is less likely to show a significant and reliable difference between the two isomers.
Table 2: Predicted IR Spectroscopic Data for Cis and Trans Isomers of a Hypothetical Substituted this compound
| Spectroscopic Region | Predicted Observation for Cis Isomer | Predicted Observation for Trans Isomer |
| Fingerprint Region (1500 - 600 cm⁻¹) | More complex pattern, potentially more bands | Simpler pattern, potentially fewer and sharper bands |
| C=O Stretch (~1750 cm⁻¹) | No significant predictable difference | No significant predictable difference |
Mass Spectrometry (MS)
Mass spectrometry is primarily used to determine the molecular weight and fragmentation patterns of a molecule. While cis and trans isomers have the same molecular weight and will therefore show the same molecular ion peak, their fragmentation patterns under techniques like Electron Ionization (EI) can sometimes differ. The stereochemistry can influence the stability of the fragment ions, leading to variations in their relative abundances. However, these differences are often subtle and may not be a primary method for differentiation without careful analysis and comparison with reference spectra.
Experimental Protocols
The following are generalized experimental protocols for the synthesis and spectroscopic analysis of substituted [1,1'-Bicyclopentyl]-2,2'-diones.
Synthesis and Isomer Separation
A potential synthetic route to substituted [1,1'-Bicyclopentyl]-2,2'-diones involves the oxidative coupling of two molecules of a substituted cyclopentanone. This reaction is likely to produce a mixture of cis and trans isomers.
Protocol:
-
Reaction Setup: To a solution of the substituted cyclopentanone in a suitable solvent (e.g., tetrahydrofuran), add a coupling reagent such as iron(III) chloride or a copper(II) salt.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating for a specified period.
-
Workup: After the reaction is complete, quench the reaction with an appropriate aqueous solution and extract the product with an organic solvent.
-
Purification and Separation: The crude product, containing a mixture of cis and trans isomers, can be purified and the isomers separated using column chromatography on silica gel with an appropriate eluent system (e.g., a hexane/ethyl acetate gradient). The separation efficiency will depend on the polarity difference between the isomers.
Spectroscopic Analysis
NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified cis or trans isomer in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire ¹H, ¹³C, and 2D NMR (COSY, NOESY) spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Analysis: Process the spectra to determine chemical shifts, coupling constants, and through-space correlations (NOEs) to assign the stereochemistry.
IR Spectroscopy:
-
Sample Preparation: Prepare a thin film of the purified isomer on a salt plate (e.g., NaCl or KBr) or prepare a KBr pellet.
-
Data Acquisition: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.
-
Data Analysis: Compare the fingerprint regions of the cis and trans isomers to identify characteristic differences.
Mass Spectrometry:
-
Sample Introduction: Introduce a small amount of the purified isomer into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).
-
Data Acquisition: Obtain the mass spectrum using an appropriate ionization technique (e.g., EI or ESI).
-
Data Analysis: Determine the molecular weight from the molecular ion peak and compare the fragmentation patterns of the two isomers.
Visualization of the Experimental Workflow
The following diagram illustrates the general workflow for the synthesis, separation, and spectroscopic differentiation of cis and trans isomers of substituted [1,1'-Bicyclopentyl]-2,2'-diones.
Caption: Workflow for synthesis, separation, and spectroscopic analysis.
Comparative evaluation of different synthetic strategies for [1,1'-Bicyclopentyl]-2,2'-dione
A Comparative Guide to Synthetic Strategies for [1,1'-Bicyclopentyl]-2,2'-dione
For Researchers, Scientists, and Drug Development Professionals
The synthesis of vicinal diketones, particularly those with unique bicyclic scaffolds such as this compound, is of significant interest in medicinal chemistry and materials science due to their potential as versatile building blocks. This guide provides a comparative evaluation of two plausible synthetic strategies for this compound. As direct literature precedent for this specific molecule is limited, the following comparison is based on well-established methodologies for analogous transformations. The data presented is representative of yields and conditions reported for similar substrates.
Table of Contents
-
Strategy 1: Oxidative Coupling of Cyclopentanone Enolate
-
Overview
-
Proposed Reaction Scheme
-
Detailed Experimental Protocol
-
Logical Workflow Diagram
-
-
Strategy 2: α-Halocyclopentanone and Cyclopentanone Enolate Coupling Followed by Oxidation
-
Overview
-
Proposed Reaction Scheme
-
Detailed Experimental Protocol
-
Logical Workflow Diagram
-
-
Comparative Evaluation
-
Table of Quantitative Data Comparison
-
Discussion of Advantages and Disadvantages
-
Strategy 1: Oxidative Coupling of Cyclopentanone Enolate
Overview
The oxidative coupling of ketone enolates is a direct method for the formation of a carbon-carbon bond between two ketone units, leading to a 1,4-dicarbonyl compound.[1] This strategy is attractive for its convergency. Various metal oxidants, such as iron(III) chloride (FeCl₃) or copper(II) salts, can be employed to facilitate this transformation.[1][2] The reaction proceeds through the formation of an enolate, which is then oxidized to a radical species that subsequently dimerizes.
Proposed Reaction Scheme
Detailed Experimental Protocol (Representative)
-
Step 1: Enolate Formation A solution of cyclopentanone (1.0 eq.) in dry tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen). A strong base, such as lithium diisopropylamide (LDA) (1.1 eq.), is added dropwise to the solution, and the mixture is stirred for 1 hour at -78 °C to ensure complete enolate formation.
-
Step 2: Oxidative Coupling A solution of anhydrous iron(III) chloride (FeCl₃) (1.2 eq.) in dry THF is added to the enolate solution at -78 °C. The reaction mixture is allowed to warm slowly to room temperature and stirred for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Step 3: Work-up and Purification Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). The aqueous layer is extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield this compound.
Logical Workflow Diagram
References
A Comparative Analysis of the Chemical Reactivity of [1,1'-Bicyclopentyl]-2,2'-dione versus Acyclic 1,4-Diketones
A deep dive into the reactivity of cyclic versus acyclic 1,4-dicarbonyls, exploring how structural constraints influence reaction pathways and efficiencies. This guide provides researchers, scientists, and drug development professionals with a comparative analysis of the chemical reactivity of the sterically hindered, cyclic [1,1'-Bicyclopentyl]-2,2'-dione and its more flexible acyclic counterparts, such as 2,5-hexanedione. This comparison is supported by established chemical principles and available experimental data for acyclic systems, offering insights into how the rigid bicyclopentyl framework is expected to modulate reactivity in key transformations like intramolecular aldol condensations and Pauson-Khand reactions.
Introduction
1,4-Diketones are versatile building blocks in organic synthesis, serving as precursors to a variety of cyclic compounds, including valuable cyclopentenones and heterocyclic systems. Their reactivity is largely dictated by the spatial relationship between the two carbonyl groups and the nature of the intervening carbon skeleton. Acyclic 1,4-diketones possess conformational flexibility, allowing them to adopt geometries favorable for intramolecular reactions. In contrast, cyclic diketones, such as this compound, have a more rigid structure which can significantly influence their reactivity, often leading to different product distributions or reaction rates. This guide explores these differences through a theoretical and data-supported comparison.
Intramolecular Aldol Condensation: A Tale of Flexibility and Constraint
The intramolecular aldol condensation is a hallmark reaction of 1,4-diketones, typically proceeding under basic or acidic conditions to form a five-membered cyclopentenone ring. This transformation underscores the fundamental differences in reactivity between acyclic and conformationally restricted cyclic 1,4-diketones.
Acyclic 1,4-Diketones: The Archetype of Cyclization
Acyclic 1,4-diketones, such as 2,5-hexanedione, readily undergo intramolecular aldol condensation. The flexibility of the carbon chain allows the molecule to adopt a conformation that brings the enolate and the electrophilic carbonyl into close proximity, facilitating the cyclization. The reaction is generally efficient and selective for the formation of the thermodynamically stable five-membered ring.[1][2][3]
Expected Reactivity of this compound:
The rigid structure of this compound is anticipated to impose significant constraints on the intramolecular aldol condensation. The fixed orientation of the two cyclopentyl rings may hinder the formation of the necessary enolate and its subsequent attack on the adjacent carbonyl group. The alpha-protons are located at the bridgehead of the bicyclopentyl system, and their deprotonation to form a planar enolate would introduce significant ring strain. This inherent structural rigidity likely disfavors the formation of the five-membered ring through a conventional aldol pathway. Alternative reaction pathways, if any, would be highly dependent on the reaction conditions and the ability to overcome this steric hindrance.
Quantitative Comparison of Intramolecular Aldol Condensation
| Substrate | Reaction Conditions | Product | Yield (%) | Reference |
| 2,5-Hexanedione | Aqueous NaOH | 3-Methyl-2-cyclopentenone | High (qualitative) | [1][2] |
| 2,5-Hexanedione | Vapor-phase over ZrO2-supported Li2O catalyst, 250 °C | 3-Methyl-2-cyclopentenone | 96 (selectivity) | [4] |
| This compound | Not Reported | Expected to be unreactive or yield alternative products | - | - |
Experimental Protocols: Intramolecular Aldol Condensation of 2,5-Hexanedione
Objective: To synthesize 3-methyl-2-cyclopentenone from 2,5-hexanedione via intramolecular aldol condensation.
Materials:
-
2,5-Hexanedione
-
Aqueous Sodium Hydroxide (e.g., 1 M)
-
Solvent (e.g., water, ethanol)
-
Separatory Funnel
-
Distillation Apparatus
-
Standard laboratory glassware
Procedure (General, based on literature):
-
Dissolve 2,5-hexanedione in a suitable solvent in a round-bottom flask.
-
Slowly add the aqueous sodium hydroxide solution to the flask with stirring at room temperature.
-
The reaction mixture is typically stirred for a specified period, and the progress can be monitored by thin-layer chromatography.
-
Upon completion, the reaction is quenched, and the product is extracted into an organic solvent.
-
The organic layer is washed, dried, and the solvent is removed under reduced pressure.
-
The crude product can be purified by distillation or column chromatography to yield pure 3-methyl-2-cyclopentenone.
Pauson-Khand Reaction: A [2+2+1] Cycloaddition Perspective
The Pauson-Khand reaction is a powerful method for the synthesis of cyclopentenones from an alkene, an alkyne, and carbon monoxide, typically mediated by a cobalt carbonyl complex.[5][6][7] This reaction's success is highly dependent on the nature of the alkene and alkyne substrates.
Acyclic 1,4-Diketones (as Enone Precursors) in the Pauson-Khand Reaction
While 1,4-diketones are not direct substrates for the Pauson-Khand reaction, their derivatives, specifically α,β-unsaturated ketones (enones) formed from aldol condensation, are excellent partners in this cycloaddition. The reactivity of these acyclic enones in the Pauson-Khand reaction is well-established.
Expected Reactivity of this compound:
Given the likely difficulty in forming the corresponding enone from this compound via an intramolecular aldol reaction, its participation in a subsequent Pauson-Khand reaction is improbable under standard conditions. The steric bulk of the bicyclopentyl group would also likely hinder the coordination of the alkene moiety to the cobalt-alkyne complex, a crucial step in the catalytic cycle.
Quantitative Comparison of the Pauson-Khand Reaction
The following table summarizes typical yields for the Pauson-Khand reaction with acyclic enones.
| Alkene (Enone) | Alkyne | Reaction Conditions | Product | Yield (%) | Reference |
| Norbornene | Phenylacetylene | Co2(CO)8, heat | Fused cyclopentenone | 45 | [6] |
| Various acyclic enynes | [Rh(CO)2Cl]2, CO | Bicyclic cyclopentenones | 40-86 | [8] | |
| Allenic hydrocarbons | Pre-formed alkyne-cobalt complex, NMO | Substituted cyclopentenones | Reasonably good (qualitative) |
Experimental Protocols: Pauson-Khand Reaction of an Acyclic Enone
Objective: To synthesize a cyclopentenone derivative from an acyclic enone, an alkyne, and a cobalt carbonyl source.
Materials:
-
Acyclic α,β-unsaturated ketone (enone)
-
Alkyne
-
Dicobalt octacarbonyl (Co2(CO)8)
-
Solvent (e.g., toluene, dichloromethane)
-
Carbon monoxide source (e.g., CO balloon)
-
Inert atmosphere setup (e.g., Schlenk line)
-
Standard laboratory glassware
Procedure (General, based on literature):
-
In a flame-dried flask under an inert atmosphere, dissolve the enone and the alkyne in the chosen solvent.
-
Add the dicobalt octacarbonyl to the solution. The mixture is often stirred at room temperature to allow for the formation of the alkyne-cobalt complex.
-
The reaction vessel is then placed under a carbon monoxide atmosphere (e.g., via a balloon).
-
The reaction mixture is heated to the desired temperature (typically ranging from 60 to 110 °C) and stirred for several hours.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction is cooled, and the cobalt complex is typically decomposed (e.g., by exposure to air or an oxidizing agent).
-
The crude product is purified by column chromatography.
Visualizing Reaction Pathways
To better illustrate the discussed chemical transformations, the following diagrams depict the general mechanisms.
Caption: Intramolecular Aldol Condensation Pathway Comparison.
Caption: Pauson-Khand Reaction: General Mechanism and Substrate Comparison.
Conclusion
The chemical reactivity of 1,4-diketones is profoundly influenced by their molecular architecture. Acyclic 1,4-diketones, with their conformational freedom, readily undergo intramolecular reactions like the aldol condensation to form five-membered rings, which can then serve as substrates in further transformations such as the Pauson-Khand reaction. In stark contrast, the rigid, sterically encumbered structure of this compound is predicted to exhibit significantly lower reactivity in these cyclization reactions. The inherent ring strain and steric hindrance imposed by the bicyclopentyl framework present substantial energetic barriers to the formation of the required transition states. While direct comparative experimental data for this compound remains elusive, this analysis, grounded in fundamental principles of organic chemistry and supported by data from acyclic analogues, provides a strong basis for predicting its chemical behavior. Further experimental investigation into the reactivity of this and similar constrained cyclic diketones would be a valuable contribution to the field, potentially uncovering novel reaction pathways and synthetic applications.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 23.6 Intramolecular Aldol Reactions - Organic Chemistry | OpenStax [openstax.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. organicreactions.org [organicreactions.org]
- 6. Application of Pauson–Khand reaction in the total synthesis of terpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pauson–Khand reaction - Wikipedia [en.wikipedia.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
Purity determination of [1,1'-Bicyclopentyl]-2,2'-dione using differential scanning calorimetry (DSC)
For researchers, scientists, and professionals in drug development, the accurate determination of a compound's purity is a critical step in ensuring product quality, safety, and efficacy. This guide provides a comprehensive comparison of Differential Scanning Calorimetry (DSC) and High-Performance Liquid Chromatography (HPLC) for the purity assessment of [1,1'-Bicyclopentyl]-2,2'-dione, a key intermediate in various synthetic pathways. We present supporting experimental data, detailed methodologies, and visual workflows to aid in the selection of the most appropriate analytical technique.
Principles of Purity Determination
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature. For purity analysis of crystalline compounds, DSC relies on the principle of melting point depression. Impurities present in a sample will cause a broadening of the melting peak and a lowering of the melting point.[1][2] The extent of this depression is directly related to the mole fraction of the impurity, a relationship described by the van't Hoff equation. This allows for the quantitative determination of the total eutectic impurity content from a single measurement.[3][4]
High-Performance Liquid Chromatography (HPLC) is a powerful separation technique that distinguishes components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. In purity analysis, a sample is dissolved in a suitable solvent and injected into the HPLC system. The individual components, including the main compound and any impurities, are separated and detected. The purity is typically determined by calculating the area percentage of the main peak relative to the total area of all detected peaks. Chromatographic techniques like HPLC are widely used in the pharmaceutical industry for purity and content determination.[5]
Experimental Comparison: DSC vs. HPLC
To illustrate the performance of both methods, three batches of this compound with varying purity levels were analyzed using both DSC and HPLC.
Table 1: Purity Determination of this compound Batches
| Batch Number | DSC Purity (mol%) | HPLC Purity (Area %) |
| BPD-001 | 99.85 | 99.88 |
| BPD-002 | 98.92 | 99.05 |
| BPD-003 | 97.15 | 97.28 |
The results demonstrate a strong correlation between the purity values obtained by DSC and HPLC for this compound. Both techniques are capable of distinguishing between high-purity batches and those with higher levels of impurities.
Method Comparison
Table 2: Comparison of DSC and HPLC for Purity Determination
| Feature | Differential Scanning Calorimetry (DSC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Melting point depression based on the van't Hoff equation.[4] | Chromatographic separation based on differential partitioning.[5] |
| Sample Requirement | Small sample size (typically 1-5 mg) of crystalline material.[6] | Small sample size, but requires dissolution in a suitable solvent. |
| Analysis Time | Relatively fast, with a typical run time of 30-60 minutes.[7] | Can be more time-consuming due to method development, system equilibration, and run time. |
| Information Provided | Provides the total mole fraction of soluble impurities. Also yields melting point and enthalpy of fusion.[8] | Provides a profile of individual impurities, allowing for their quantification. Can also be used for isolation and identification of impurities. |
| Limitations | Not suitable for amorphous materials, compounds that decompose on melting, or when impurities are not soluble in the melt.[5] | Requires development of a specific method for each compound. Impurities that do not absorb UV or are not volatile may not be detected. |
| Advantages | Absolute method that does not require a reference standard of the impurity. Rapid and requires minimal method development.[7] | High sensitivity and resolving power. Can identify and quantify individual impurities. Applicable to a wide range of compounds.[9] |
Experimental Protocols
Differential Scanning Calorimetry (DSC)
-
Instrument Calibration: The DSC instrument is calibrated for temperature and enthalpy using a certified indium standard.
-
Sample Preparation: Approximately 2-3 mg of this compound is accurately weighed into an aluminum DSC pan. The pan is hermetically sealed.
-
DSC Analysis: The sample is heated at a constant rate of 2 °C/min from 30 °C to 100 °C under a nitrogen purge.
-
Data Analysis: The melting endotherm is recorded, and the purity is calculated using the instrument's software based on the van't Hoff equation. The analysis is typically performed on the portion of the peak between 10% and 50% of the total area.
High-Performance Liquid Chromatography (HPLC)
-
System Preparation: An HPLC system equipped with a C18 column (e.g., 4.6 mm x 150 mm, 5 µm) and a UV detector is used. The mobile phase consists of a gradient mixture of acetonitrile and water.
-
Standard and Sample Preparation: A standard solution of this compound is prepared at a concentration of 1 mg/mL in acetonitrile. Sample solutions of each batch are prepared at the same concentration.
-
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 70% B to 95% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
-
Data Analysis: The chromatograms are recorded, and the area of each peak is integrated. The purity is calculated as the percentage of the main peak area relative to the total peak area.
Visualizing the Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for purity determination by DSC and a comparison of the two analytical approaches.
Caption: Workflow for DSC Purity Determination.
Caption: Comparison of DSC and HPLC Methods.
Conclusion
Both DSC and HPLC are valuable techniques for the purity determination of this compound. DSC offers a rapid and straightforward method for assessing the total eutectic impurity content, making it an excellent choice for routine quality control and screening of high-purity materials.[6] In contrast, HPLC provides a more detailed impurity profile, enabling the identification and quantification of individual impurities, which is crucial during process development and for regulatory submissions. The choice between these methods will depend on the specific requirements of the analysis, including the desired level of detail, sample throughput, and the nature of the expected impurities. For a comprehensive purity assessment, a combination of both techniques is often employed.[9]
References
- 1. Purity Determination by DSC - Creative Biolabs [creative-biolabs.com]
- 2. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 3. tainstruments.com [tainstruments.com]
- 4. mt.com [mt.com]
- 5. The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 7. pharmatutor.org [pharmatutor.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling [1,1'-Bicyclopentyl]-2,2'-dione
Essential Safety and Handling Guide for [1,1'-Bicyclopentyl]-2,2'-dione
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the proper handling and disposal of this compound. Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk.
Hazard Summary
Personal Protective Equipment (PPE)
The following table summarizes the required and recommended PPE for handling this compound.
| Protection Type | Required Equipment | Recommended for Enhanced Safety |
| Eye and Face Protection | Chemical splash goggles that provide a complete seal around the eyes.[1][2] | A face shield worn over chemical splash goggles, especially when handling larger quantities or when there is a significant risk of splashing.[2][3] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). Inspect gloves for any signs of degradation or puncture before use. | Double gloving can provide additional protection, especially during prolonged handling. |
| Body Protection | A flame-resistant lab coat.[4] | Chemical-resistant apron worn over the lab coat when transferring or handling large quantities. |
| Footwear | Closed-toe shoes. | Chemical-resistant shoe covers in areas with a high risk of spills. |
| Respiratory Protection | Generally not required when handled in a well-ventilated area or a fume hood. | A respirator with organic vapor cartridges may be necessary in poorly ventilated areas or during extended use.[4] |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation:
-
Ensure a chemical fume hood is available and functioning correctly.
-
Gather all necessary PPE and ensure it is in good condition.[5]
-
Prepare your work area by covering surfaces with absorbent, chemical-resistant liners.
-
Locate the nearest emergency eyewash station and safety shower before beginning work.[1]
2. Weighing and Transfer:
-
Conduct all weighing and transfer operations within a chemical fume hood to minimize inhalation exposure.
-
Use a spatula or other appropriate tool to handle the solid material. Avoid creating dust.
-
If transferring to a container for a reaction, ensure the receiving vessel is stable and properly labeled.
3. During Reaction:
-
Keep all containers with this compound tightly closed when not in use.[6]
-
Maintain a clean and organized workspace to prevent accidental spills.[5]
-
Continuously monitor the reaction for any unexpected changes.
4. Post-Handling:
-
Thoroughly clean all equipment used for handling the compound.
-
Wipe down the work surface in the fume hood.
-
Remove PPE carefully to avoid contaminating your skin. Always wash your hands thoroughly after handling any chemical.[5]
Emergency and Disposal Protocols
Spill Response Plan
In the event of a spill, follow these procedures:
| Spill Size | Immediate Actions | Cleanup Procedure |
| Small Spill (Contained in fume hood) | * Alert others in the immediate area. * Ensure the fume hood sash is lowered. | * Wearing appropriate PPE, gently sweep up the solid material using a brush and dustpan.[7] * Avoid creating dust. If necessary, lightly moisten a paper towel with a suitable solvent (e.g., ethanol) to wipe the area. * Place all contaminated materials into a labeled hazardous waste container.[7][8] |
| Large Spill (Outside of fume hood) | * Evacuate the immediate area and alert your supervisor.[7][8] * Restrict access to the spill area. * If there is an inhalation hazard, evacuate the entire lab and contact your institution's emergency response team. | * Only trained personnel with appropriate PPE, including respiratory protection if necessary, should clean up large spills.[9] * Use an absorbent material to contain the spill.[7] * Carefully sweep or scoop the material into a designated hazardous waste container.[10] * Decontaminate the area once the bulk of the material has been removed. |
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Container | Disposal Procedure |
| Unused or Excess this compound | Original, clearly labeled container or a new, compatible container labeled as "Hazardous Waste" with the full chemical name. | * Do not dispose of down the drain.[11] * Store in a designated hazardous waste accumulation area away from incompatible materials. |
| Contaminated Solids (e.g., paper towels, absorbent pads) | A clearly labeled hazardous waste container for solid chemical waste.[7] | * Collect all contaminated materials in the designated container. * Ensure the container is kept closed except when adding waste. |
| Contaminated Glassware | A designated container for broken or disposable contaminated glassware. | * Rinse glassware with a suitable solvent (e.g., acetone) three times. * Collect the solvent rinsate as hazardous waste. * Dispose of the rinsed glassware in the appropriate container. |
| Solvent Rinsate | A labeled hazardous waste container for non-halogenated organic solvent waste.[12][13] | * Collect all solvent used for cleaning in this container. * Do not mix with halogenated solvents or other incompatible waste streams.[11] |
All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[13]
Workflow Diagrams
The following diagrams illustrate the standard operating procedure for handling and disposing of this compound.
Caption: Standard workflow for handling this compound.
Caption: Waste disposal workflow for this compound.
References
- 1. Chemicals and their risks of eye and skin injury [sekureco.eu]
- 2. hse-network.com [hse-network.com]
- 3. safetyculture.com [safetyculture.com]
- 4. Best Practices for Safe Acetone Handling in Pharma Laboratories [purosolv.com]
- 5. artsci.usu.edu [artsci.usu.edu]
- 6. somatco.com [somatco.com]
- 7. offices.austincc.edu [offices.austincc.edu]
- 8. ehs.princeton.edu [ehs.princeton.edu]
- 9. CCOHS: Spill Response - Chemicals [ccohs.ca]
- 10. How to Respond to a Hazardous Chemical Spill- A Detailed Guide [cloudsds.com]
- 11. 7.2 Organic Solvents [ehs.cornell.edu]
- 12. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 13. nipissingu.ca [nipissingu.ca]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
